4-Phenyl-1-(4-phenylbutyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1-(4-phenylbutyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20/h1-6,9-10,12-13,21H,7-8,11,14-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGDPZPNAXRCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904029 | |
| Record name | 4-Phenyl-1-(4-phenylbutyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136534-70-8, 207572-62-1 | |
| Record name | 4-Phenyl-1-(4-phenylbutyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136534-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-1-(4-phenylbutyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136534708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-1-(4-phenylbutyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PPBP maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-phenyl-1-(4-phenylbutyl)piperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDL2DSB8CH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Senior Application Scientist's In-Depth Technical Guide to the Computational Modeling of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) Binding
This guide provides a comprehensive, in-depth technical walkthrough for the computational modeling of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) binding, tailored for researchers, scientists, and drug development professionals. Eschewing a rigid template, this document is structured to logically flow from foundational concepts to advanced computational protocols, empowering the reader to not only execute these methods but to comprehend the scientific rationale underpinning each step.
Introduction: The Therapeutic Potential of PPBP and the Imperative for In Silico Investigation
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a potent and highly specific agonist of the Sigma-1 receptor (S1R)[1]. The S1R is an enigmatic chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is implicated in a multitude of cellular processes, including calcium homeostasis, oxidative stress response, and neuronal signaling[2][3]. As an agonist, PPBP has demonstrated significant neuroprotective effects in preclinical models of excitotoxic brain injury and focal ischemia, making it a compound of considerable interest for the development of novel therapeutics for neurodegenerative diseases[1].
The precise molecular interactions that govern PPBP's affinity and functional activity at the S1R are paramount to understanding its mechanism of action and to the rational design of next-generation therapeutics with improved efficacy and safety profiles. Computational modeling provides a powerful lens through which to dissect these interactions at an atomic level, offering insights that are often inaccessible through experimental methods alone. This guide will delineate a robust, field-proven workflow for the computational investigation of PPBP binding to the S1R, encompassing molecular docking, molecular dynamics simulations, and binding free energy calculations.
The Sigma-1 Receptor: A Unique and Challenging Drug Target
The S1R is a unique transmembrane protein with a structure that is distinct from other mammalian proteins[1]. The crystal structure of the human S1R (e.g., PDB ID: 5HK1) reveals a trimeric assembly, with each protomer containing a single transmembrane helix and a C-terminal ligand-binding domain characterized by a cupin-like β-barrel fold[4]. The binding pocket is largely hydrophobic, with key electrostatic interactions playing a crucial role in ligand recognition. A critical interaction for many S1R ligands is a salt bridge with the highly conserved glutamate residue, Glu172[5][6]. Understanding this unique architecture is fundamental to designing and validating computational models of PPBP binding.
A Validated Computational Workflow for Modeling PPBP Binding
The following sections detail a step-by-step computational workflow. The causality behind each choice of software, parameter, and protocol is explained to ensure a deep understanding of the methodology.
Caption: A high-level overview of the computational workflow for modeling PPBP binding.
Part 1: System Preparation - Laying a Trustworthy Foundation
The fidelity of any computational model is fundamentally dependent on the quality of the initial structures and parameters. This preparatory phase is arguably the most critical for ensuring scientifically sound results.
A high-resolution crystal structure of the human S1R is the cornerstone of our model. The structure, co-crystallized with a ligand, provides an experimentally validated conformation of the binding pocket.
Experimental Protocol:
-
Obtain the Crystal Structure: Download the crystal structure of the human Sigma-1 receptor from the Protein Data Bank (PDB). A suitable starting point is PDB ID: 5HK1, which is in complex with the antagonist PD144418[7]. While an agonist-bound structure would be ideal, antagonist-bound structures can still provide a valuable starting point for docking and simulation, especially given the known conformational flexibility of the receptor[8].
-
Protein Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallization agents. These must be removed to create a clean protein structure. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera. It is also crucial to remove the co-crystallized ligand to create a vacant binding site for PPBP docking.
-
Handling Missing Residues and Atoms: Crystal structures may have missing loops or sidechain atoms. These should be modeled in using tools like the SWISS-MODEL server or the Modeller software. For S1R, the terminal regions are often disordered and may not be critical for ligand binding, but their modeling should be considered based on the specific research question.
-
Protonation State Assignment: The protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a given pH are critical for accurate electrostatic calculations. The H++ server is a widely used and reliable tool for assigning these protonation states.
Causality: A clean and complete protein structure with accurate protonation states is essential for correctly representing the electrostatic environment of the binding pocket, which is a key driver of ligand recognition.
The ligand structure must be accurately represented in a three-dimensional format with correct stereochemistry and protonation state.
Experimental Protocol:
-
2D to 3D Conversion: Start with a 2D representation of PPBP (e.g., from PubChem or drawn using a chemical sketcher like ChemDraw). Convert this to a 3D structure using a program like Open Babel or the builder tools within molecular modeling suites.
-
Energy Minimization: The initial 3D structure will likely not be in a low-energy conformation. Perform a gas-phase energy minimization using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This step ensures a reasonable starting geometry for the ligand.
-
Protonation State: The piperidine nitrogen of PPBP is basic and will be protonated at physiological pH. Ensure that this nitrogen is explicitly protonated in the ligand structure file.
Causality: An accurate 3D structure and correct protonation state of the ligand are fundamental for proper docking and for the correct calculation of electrostatic interactions during the simulation.
Molecular dynamics simulations rely on force fields to describe the potential energy of the system as a function of its atomic coordinates. While standard force fields (e.g., CHARMM, AMBER) have parameters for common biomolecules, they often lack parameters for novel ligands like PPBP. Therefore, we must generate these parameters.
Experimental Protocol:
-
Force Field Selection: The choice of force field is a critical decision. For this guide, we will focus on the CHARMM force field, which is widely used for biomolecular simulations. The CHARMM General Force Field (CGenFF) is specifically designed for parameterizing drug-like small molecules[9].
-
Initial Parameter Generation: The CGenFF server can be used to generate initial topology and parameter files for PPBP. This server uses analogy to existing parameters in the CHARMM force field.
-
Parameter Validation and Refinement: The CGenFF server provides a "penalty score" for each parameter, indicating the degree of analogy. High penalty scores suggest that the parameters may be unreliable and require further refinement. This often involves quantum mechanical calculations to derive more accurate dihedral angle parameters, which govern the conformational flexibility of the ligand.
Causality: Accurate ligand parameters are essential for a stable and realistic molecular dynamics simulation. Inaccurate parameters can lead to artificial conformations and incorrect interaction energies.
| Parameter Type | Method of Derivation | Importance |
| Bond Lengths & Angles | Analogy to existing parameters in the force field. | High |
| Dihedral Angles | Quantum mechanical calculations (e.g., potential energy surface scans). | Critical for conformational sampling. |
| Partial Atomic Charges | Quantum mechanical calculations (e.g., RESP or Mulliken population analysis). | Critical for electrostatic interactions. |
| van der Waals | Analogy to existing atom types in the force field. | High |
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It is a crucial step for generating a starting structure for more rigorous simulations.
AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy.
Experimental Protocol:
-
Receptor and Ligand Preparation for Vina: Both the prepared S1R structure and the PPBP ligand must be converted to the PDBQT file format, which includes partial charges and atom type information. This can be done using AutoDock Tools.
-
Defining the Search Space (Grid Box): A grid box must be defined to encompass the binding site of the S1R. The center and dimensions of this box should be chosen to cover the known ligand-binding region, which can be identified from the position of the co-crystallized ligand in the original PDB structure.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the prepared receptor and ligand files, and the grid box parameters. Vina will generate a set of predicted binding poses, ranked by their calculated binding affinity (in kcal/mol).
Causality: A well-defined search space ensures that the docking algorithm focuses its sampling on the relevant binding pocket, increasing the likelihood of finding the correct binding mode.
The top-ranked docking pose is not always the most biologically relevant. A thorough analysis of the predicted poses is essential.
Experimental Protocol:
-
Visual Inspection: Visually inspect the top-ranked poses in a molecular graphics program. Pay close attention to key interactions known to be important for S1R ligands. For PPBP, a critical interaction to look for is the salt bridge between the protonated piperidine nitrogen and the carboxylate of Glu172.
-
Interaction Fingerprinting: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) for each pose. Tools like PLIP (Protein-Ligand Interaction Profiler) can automate this process.
-
Clustering Analysis: If multiple low-energy poses are found, perform a clustering analysis based on their root-mean-square deviation (RMSD) to identify distinct binding modes.
-
Selection of the Best Pose: Select the pose that not only has a favorable docking score but also forms the expected key interactions with the receptor and is consistent with any available structure-activity relationship (SAR) data for similar ligands. This pose will be the starting point for the molecular dynamics simulation.
Caption: The decision-making process for selecting the optimal docking pose.
Part 3: Molecular Dynamics Simulation - Capturing the Dynamics of Binding
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the PPBP-S1R complex over time, providing a more realistic representation of the binding event.
GROMACS is a versatile and high-performance MD simulation package.
Experimental Protocol:
-
Combine Protein and Ligand: Create a single PDB file containing the coordinates of the S1R and the selected PPBP docking pose.
-
Choose a Force Field: Select a force field for the simulation. As we parameterized our ligand for CHARMM, we will use the CHARMM36m force field for the protein.
-
Solvation: Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model). The box size should be sufficient to ensure that the protein does not interact with its periodic image.
-
Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup process.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate the pressure (e.g., 1 bar) while restraining the protein and ligand heavy atoms. This allows the solvent to relax around the solute. The equilibration is typically performed in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
Causality: A thorough equilibration protocol is crucial for ensuring that the system is in a stable state before the production simulation begins, preventing artifacts and ensuring the reliability of the subsequent trajectory.
Once the system is equilibrated, the production MD simulation can be run to generate the trajectory for analysis.
Experimental Protocol:
-
Simulation Time: The length of the simulation is a critical parameter. For protein-ligand systems, simulations of at least 100 nanoseconds (ns) are generally recommended to achieve adequate sampling of the conformational space. Longer simulations may be necessary for more complex systems or to observe specific events.
-
Integration Timestep: A timestep of 2 femtoseconds (fs) is standard for biomolecular simulations with constraints on bonds involving hydrogen atoms (e.g., using the LINCS algorithm).
-
Temperature and Pressure Coupling: Use a thermostat (e.g., Nosé-Hoover) and a barostat (e.g., Parrinello-Rahman) to maintain the desired temperature and pressure.
-
Trajectory Saving: Save the coordinates of the system at regular intervals (e.g., every 10 picoseconds) to generate the trajectory file for analysis.
The MD trajectory contains a wealth of information about the dynamic behavior of the PPBP-S1R complex.
Key Analyses:
-
Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and to identify any large conformational changes.
-
Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between PPBP and the S1R over the course of the simulation.
-
Interaction Energy Analysis: Calculate the non-bonded interaction energies (van der Waals and electrostatic) between PPBP and the S1R to identify the key residues contributing to binding.
-
Principal Component Analysis (PCA): Use PCA to identify the dominant modes of motion in the protein and ligand.
Part 4: Binding Free Energy Calculation - Quantifying the Affinity
While docking scores provide a rough estimate of binding affinity, more accurate methods are needed for quantitative predictions. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for calculating the binding free energy from an MD trajectory.
The g_mmpbsa tool is a GROMACS-compatible implementation of the MM/PBSA method.
Experimental Protocol:
-
Trajectory Extraction: Extract snapshots from the production MD trajectory. It is important to use a portion of the trajectory where the system has reached equilibrium.
-
MM/PBSA Calculation: Run g_mmpbsa on the extracted trajectory. The tool calculates the binding free energy by summing the molecular mechanics energy in the gas phase, the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (calculated based on the solvent-accessible surface area).
-
Per-Residue Decomposition: g_mmpbsa can also decompose the total binding free energy into contributions from individual residues. This is invaluable for identifying "hotspot" residues that are critical for binding.
Binding Free Energy Components:
| Component | Description |
| ΔE_vdw | van der Waals energy |
| ΔE_elec | Electrostatic energy |
| ΔG_polar | Polar solvation energy |
| ΔG_nonpolar | Nonpolar solvation energy |
| ΔG_binding | Total binding free energy |
Causality: The MM/PBSA method provides a more physically realistic estimate of the binding free energy than docking scores by considering the effects of solvation and by averaging over an ensemble of conformations from the MD simulation.
Self-Validation: Ensuring the Trustworthiness of the Model
A computational model is only as good as its validation. Several strategies can be employed to assess the reliability of the PPBP-S1R binding model.
-
Comparison with Experimental Data: If experimental binding affinity data for PPBP or closely related analogs are available, the calculated binding free energies can be compared to these values.
-
Redocking: Redock the co-crystallized ligand into the S1R binding site and compare the predicted pose to the experimental pose. An RMSD of less than 2.0 Å is generally considered a successful redocking.
-
Simulation of a Known Non-binder: If a molecule with a similar structure to PPBP is known to not bind to the S1R, a simulation of this molecule should result in a positive (unfavorable) binding free energy.
-
Convergence Analysis: For MD simulations, it is crucial to ensure that the simulation has run long enough to achieve convergence. This can be assessed by monitoring properties like the RMSD and the calculated binding free energy as a function of simulation time.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the computational modeling of 4-Phenyl-1-(4-phenylbutyl)piperidine binding to the Sigma-1 receptor. By following these protocols, researchers can gain valuable insights into the molecular determinants of PPBP's affinity and selectivity, which can guide the design of future drug discovery efforts.
The field of computational drug discovery is continually evolving. Future directions for this work could include the use of more advanced techniques such as:
-
Enhanced Sampling Methods: Techniques like metadynamics or accelerated MD can be used to more efficiently sample the conformational landscape of the PPBP-S1R complex and to study the kinetics of binding and unbinding.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can be used to treat the binding site with a higher level of theory, providing a more accurate description of key interactions, particularly those involving charge transfer or polarization.
-
Free Energy Perturbation (FEP): FEP is a more computationally expensive but generally more accurate method for calculating relative binding free energies between a series of related ligands.
By integrating these advanced computational approaches with experimental validation, a deeper and more predictive understanding of PPBP's interaction with the Sigma-1 receptor can be achieved, ultimately accelerating the development of novel therapeutics for a range of debilitating neurological disorders.
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A Bioinformatics-Driven Guide to Target Identification and Deconvolution for 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP)
Abstract
This technical guide provides a comprehensive, bioinformatics-centric framework for the identification and validation of biological targets for the small molecule 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP). While PPBP is well-established as a potent and specific agonist for the sigma-1 receptor (σ1R), this document outlines a systematic workflow that can be applied to either confirm this primary target or, more critically, to uncover novel off-targets and elucidate the broader polypharmacological profile of the compound. Such an endeavor is essential for a complete understanding of its mechanism of action, potential side effects, and opportunities for drug repurposing. We will detail a two-pronged computational strategy, leveraging both ligand-based and structure-based virtual screening methodologies, followed by a robust framework for candidate prioritization and experimental validation. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to apply modern chemoinformatic and proteomic techniques to the complex challenge of small molecule target deconvolution.
Part 1: The Rationale for Comprehensive Target Identification of PPBP
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a synthetic compound recognized for its significant neuroprotective properties.[1][2] Extensive research has identified its primary molecular target as the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[3][4] PPBP's agonism at σ1R has been shown to counteract excitotoxic brain injury by stabilizing mitochondrial membrane potential, inhibiting microglial activation, and modulating N-methyl-D-aspartate (NMDA) receptor-evoked nitric oxide production.[1][4][5]
Despite the well-documented role of σ1R, a complete understanding of a small molecule's pharmacology requires looking beyond its primary target. The practice of "target fishing" or "target deconvolution" is critical for several reasons:
-
Mechanism of Action (MoA) Elucidation: Uncovering additional targets can reveal parallel or synergistic pathways that contribute to the observed therapeutic effect.
-
Off-Target Effect Prediction: Identifying unintended targets is fundamental to predicting potential adverse drug reactions and understanding a compound's toxicity profile.[6]
-
Drug Repurposing: Discovering new targets can open up novel therapeutic avenues for the compound, a strategy that is both time and cost-effective.[6]
This guide uses PPBP as a model compound to demonstrate a workflow that integrates computational prediction with experimental validation, providing a blueprint for comprehensive target identification.
Part 2: In Silico Target Prediction: A Dual-Strategy Computational Workflow
The initial phase of target discovery is dominated by in silico methods, which leverage vast biological and chemical databases to generate a ranked list of putative targets.[7][8] This approach, often termed "computational target fishing," is rapid, cost-effective, and can screen a small molecule against thousands of potential protein targets.[6][9] We advocate for a dual-strategy approach, combining ligand-based and structure-based methods to increase the confidence of our predictions.
Ligand-Based Virtual Screening (LBVS): The "Similarity Principle"
Causality: LBVS operates on the well-established principle that structurally similar molecules are likely to have similar biological activities.[10][11] These methods do not require a 3D structure of the target protein. Instead, they compare the query molecule (PPBP) to large databases of compounds with known biological targets, such as ChEMBL.[7] The targets of the most similar molecules are then proposed as likely candidates for the query molecule.
Caption: Workflow for Ligand-Based Virtual Screening (LBVS).
SwissTargetPrediction is a freely accessible and robust web server ideal for demonstrating the LBVS workflow.[12]
-
Obtain SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) representation for PPBP. This can be found in databases like PubChem. For PPBP, a valid SMILES string is: C1CCN(CCCCc2ccccc2)CC1c3ccccc3.
-
Navigate to the Server: Open a web browser and go to the SwissTargetPrediction website.
-
Input Molecule: Paste the SMILES string into the input box provided.
-
Select Species: Choose the organism of interest, typically Homo sapiens, from the dropdown menu.
-
Run Prediction: Initiate the prediction process. The server will compare the 2D and 3D similarity of PPBP against its database of known active molecules.
-
Interpret Results: The output will be a list of predicted protein targets, ranked by a probability score. The results are often visualized as a pie chart categorized by protein family (e.g., G protein-coupled receptors, enzymes, ion channels). For PPBP, we would expect to see the Sigma 1 Receptor (SIGMAR1) ranked very highly, thus validating the tool's performance. Pay close attention to other high-probability hits as potential off-targets.
| Tool | Underlying Principle | Database(s) | Accessibility | Key Feature |
| SwissTargetPrediction | 2D/3D Similarity | ChEMBL, custom | Web Server (Free) | Easy-to-use interface, visual output of target classes.[12] |
| TargetHunter | Chemical Similarity | ChEMBL | Web Server (Free) | Features a "BioassayGeoMap" to find potential experimental collaborators.[7] |
| PLATO | 2D Similarity (13 fingerprints) | ChEMBL | Web Server (Free) | Provides both target fishing and quantitative bioactivity prediction.[13] |
| PharmMapper | Pharmacophore Mapping | Custom (PDTD, TTD) | Web Server (Free) | Identifies targets based on 3D arrangements of essential chemical features.[6] |
Structure-Based Virtual Screening (SBVS): The "Lock and Key" Approach
Causality: SBVS, or reverse docking, leverages the 3D structure of potential protein targets.[14] It computationally places (docks) the 3D conformation of the small molecule (PPBP) into the binding pocket of each protein in a library.[15] A scoring function then estimates the binding affinity, and proteins are ranked based on this score.[14] This method is powerful for identifying targets with novel scaffolds, where ligand-based similarity might fail.
Caption: Workflow for Structure-Based Virtual Screening (SBVS).
While a full-scale reverse docking experiment is computationally intensive, the conceptual steps are as follows:
-
Ligand Preparation: Obtain the 3D structure of PPBP (e.g., from PubChem SDF file) and prepare it for docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Target Library Preparation: Curate a library of potential human protein targets with known 3D structures from the Protein Data Bank (PDB). This library should be filtered for quality and relevance. The binding pocket for each protein must be defined.
-
Molecular Docking: Systematically dock the prepared PPBP ligand into the defined binding site of every protein in the library using a program like AutoDock Vina. The program will generate multiple possible binding poses for each protein.
-
Scoring and Ranking: For each protein-ligand interaction, the docking program calculates a score that approximates the binding free energy. Rank all proteins in the library from the most favorable (lowest energy) to the least favorable score.
-
Hit Analysis: Analyze the top-ranked proteins. These are your putative targets from the SBVS screen.
Expert Insight: The primary challenge in SBVS is the inaccuracy of scoring functions, which can lead to false positives.[6] Therefore, results from SBVS should be treated as hypotheses that require corroboration from other methods.
Part 3: Candidate Target Prioritization and Pathway Analysis
Generating lists of potential targets is only the first step. The next crucial phase involves prioritizing these candidates for experimental validation.
-
Convergence of Evidence: The highest confidence candidates are those that appear in the top ranks of both the LBVS and SBVS results. This cross-validation significantly reduces the likelihood of method-specific artifacts.
-
Biological Contextualization: Use bioinformatics platforms like Open Targets [16] or the Therapeutic Target Database (TTD) [17] to investigate the prioritized candidates. For each candidate, ask critical questions:
-
Is it expressed in tissues relevant to PPBP's known effects (e.g., brain, neurons)?
-
Is it implicated in diseases where PPBP shows therapeutic potential (e.g., ischemic stroke, neurodegenerative disorders)?
-
Does it belong to a biological pathway known to be involved in neuroprotection?
-
-
Network Analysis: Utilize tools like the STRING database to visualize protein-protein interaction networks.[18] Mapping the predicted targets onto these networks can reveal functional clusters or connections to the known σ1R pathway, suggesting a potential mechanism for polypharmacology.
Caption: Hypothetical network of PPBP's primary and predicted off-targets.
Part 4: Experimental Validation: Confirming Computational Hypotheses
Computational predictions remain hypothetical until they are confirmed through rigorous wet-lab experimentation.[19][20] The goal of validation is to prove a direct, biologically relevant interaction between PPBP and the predicted target protein.[21][22]
Affinity Chromatography-Mass Spectrometry (AC-MS)
This is a powerful, unbiased approach to identify proteins from a complex biological mixture (like a cell lysate) that bind directly to the small molecule of interest.
-
Probe Synthesis: Synthesize an analog of PPBP that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxyl group). This linker is crucial for immobilization and should be attached at a position on the molecule that is not critical for target binding.
-
Immobilization: Covalently attach the PPBP-linker probe to a solid support matrix, such as NHS-activated Sepharose beads, to create the "affinity resin."
-
Control Resin Preparation: Prepare a control resin by blocking the reactive groups on the Sepharose beads without attaching the ligand. This is essential for distinguishing specific binders from proteins that non-specifically adhere to the matrix.
-
Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., primary neurons or brain tissue homogenate). Ensure the lysis buffer is compatible with maintaining protein structure and function.
-
Affinity Pulldown:
-
Incubate the protein lysate with the PPBP affinity resin and the control resin in parallel.
-
Allow sufficient time for binding to occur (e.g., 2-4 hours at 4°C).
-
Optional Competition Control: In a separate tube, pre-incubate the lysate with an excess of free, unmodified PPBP before adding the affinity resin. This will prevent specific binders from attaching to the resin.
-
-
Washing: Wash the resins extensively with buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.
-
Elution: Elute the specifically bound proteins from the resin. This can be done using a harsh denaturant (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of free PPBP.
-
Protein Identification by LC-MS/MS:
-
Separate the eluted proteins using SDS-PAGE.
-
Perform an in-gel digest of the protein bands (or the entire eluted sample) using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra. True binding partners should be significantly enriched in the eluate from the PPBP affinity resin compared to the control resin and should be diminished in the competition control sample.
Orthogonal Validation
Once a high-confidence candidate is identified via AC-MS, the interaction should be confirmed using an orthogonal method, such as:
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics (on-rate, off-rate) and affinity (KD) between purified candidate protein and PPBP in real-time.
-
Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in a cellular context. Binding of PPBP to its target should stabilize the protein, leading to a shift in its melting temperature.
Part 5: Conclusion
The journey from a small molecule to a fully understood therapeutic agent requires a deep and comprehensive knowledge of its molecular targets. This guide has outlined a robust, multi-faceted workflow for the target identification of 4-Phenyl-1-(4-phenylbutyl)piperidine. By strategically combining the predictive power of ligand- and structure-based computational screening with the empirical certainty of experimental validation techniques like affinity chromatography-mass spectrometry, researchers can confidently confirm primary targets and, crucially, uncover the polypharmacological landscape that governs a compound's full biological effect. This integrated approach not only enhances our understanding of known drugs like PPBP but also provides a powerful engine for future drug discovery and development.
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Griesmaier, E. et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology. [Link]
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Whitepaper: A Technical Guide to Unveiling the Genomic Impact of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) via Pathway Analysis
Abstract
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a potent and specific sigma-1 receptor (σ1R) agonist with demonstrated neuroprotective properties in models of excitotoxicity and ischemia[1][2]. While its primary molecular target is established, the downstream cascade of gene expression changes that orchestrate its therapeutic effects remains an area of active investigation. This technical guide provides a comprehensive framework for researchers and drug development professionals to perform a robust pathway analysis of genes affected by PPBP. We will detail an integrated workflow, from initial experimental design and cell culture to advanced bioinformatic analysis and data interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of actionable insights into the compound's mechanism of action at the genomic level.
Part 1: Foundational Principles - Understanding PPBP and the Sigma-1 Receptor
Before embarking on a genomic analysis, it is crucial to understand the established pharmacology of PPBP. This knowledge provides the essential context for forming hypotheses and interpreting the resulting pathway data.
The Target: Sigma-1 Receptor (σ1R)
The primary molecular target of PPBP is the sigma-1 receptor (σ1R), a unique intracellular chaperone protein[3][4]. Unlike traditional transmembrane receptors, σ1R is located at the endoplasmic reticulum (ER) membrane, particularly at a specialized subdomain called the mitochondria-associated ER membrane (MAM)[4]. This strategic location places it at a critical nexus for intercellular communication, allowing it to modulate a variety of cellular functions.
Key functions of σ1R include:
-
Calcium Signaling Modulation: It directly interacts with and modulates IP3 receptors, playing a vital role in regulating calcium (Ca²⁺) flux between the ER and mitochondria[4].
-
ER Stress Attenuation: As a chaperone, σ1R helps maintain protein homeostasis and can mitigate the unfolded protein response (UPR) during periods of ER stress, thereby promoting cell survival[4].
-
Modulation of Ion Channels: It influences the activity of various ion channels at the plasma membrane, affecting neuronal excitability.
The Ligand: 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP)
PPBP is characterized as a high-affinity agonist for σ1R. Its binding initiates a conformational change in the receptor, triggering its chaperone and signaling functions. Extensive preclinical research has illuminated the neuroprotective effects of PPBP, which are largely attributed to its action on σ1R[5][6].
Documented effects of PPBP include:
-
Anti-Excitotoxicity: It protects neurons from glutamate-induced cell death[1].
-
Mitochondrial Stabilization: It has been shown to prevent the loss of mitochondrial membrane potential under excitotoxic conditions[1].
-
Inhibition of Nitric Oxide Synthesis: PPBP attenuates the activity of neuronal nitric oxide synthase (nNOS), reducing the production of damaging nitric oxide (NO) during ischemic events[5][7][8][9].
-
Anti-inflammatory Effects: It can inhibit the activation of microglia, a key component of the neuroinflammatory response in the brain[1].
The following diagram illustrates the established primary mechanism of PPBP.
Caption: Established mechanism of PPBP via Sigma-1 Receptor activation.
Part 2: The Experimental Blueprint - From Hypothesis to High-Quality Data
A successful pathway analysis is contingent upon a meticulously designed and executed experiment. The goal is to generate high-quality transcriptomic data that accurately reflects the cellular response to PPBP.
Causality in Experimental Design
-
Model System Selection: The choice of a cellular model is paramount. Primary hippocampal neurons, as used in published studies, are an excellent choice for investigating neuroprotection[1]. Alternatively, a human neuroblastoma cell line like SH-SY5Y can provide a more scalable and genetically uniform system. The key is to select a model that expresses σ1R and is relevant to the biological question.
-
Dose-Response and Time-Course: A preliminary dose-response study using a cell viability assay (e.g., MTT or Calcein AM) is essential to determine the optimal, non-toxic concentration of PPBP. Subsequently, a time-course experiment (e.g., 6, 12, 24 hours post-treatment) is critical. Early time points may capture the primary transcriptional responses, while later points will reveal secondary and feedback mechanisms.
-
Controls and Replicates: The inclusion of a vehicle control (e.g., DMSO in media) is non-negotiable. Biological triplicates for each condition (e.g., Vehicle 24h vs. PPBP 24h) are the minimum standard to ensure statistical power for differential gene expression analysis.
The Integrated Workflow
The overall process can be visualized as a pipeline moving from the wet lab to the dry lab, culminating in biological interpretation.
Caption: End-to-end workflow for pathway analysis of PPBP.
Detailed Experimental Protocols
-
Cell Seeding: Plate the chosen neuronal cell line (e.g., SH-SY5Y) at a density of 1x10⁶ cells per well in a 6-well plate. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare a stock solution of PPBP in DMSO. Dilute to the final, predetermined concentration in complete culture media. Replace the media in the treatment wells with the PPBP-containing media. For vehicle control wells, add an equivalent volume of DMSO to the media.
-
Incubation: Incubate the plates for the desired time point (e.g., 24 hours) at 37°C and 5% CO₂.
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with cold PBS. Lyse the cells directly in the well using a buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).
-
RNA Purification: Use a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This protocol must include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for a RIN (RNA Integrity Number) value > 8.0 to ensure the RNA is not degraded.
-
Raw Read Quality Control: Use a tool like FastQC to assess the quality of the raw sequencing reads (FASTQ files). Examine metrics like per-base sequence quality and adapter content.
-
Trimming: If necessary, use a tool like Trimmomatic to remove low-quality bases and adapter sequences[10].
-
Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as HISAT2[10].
-
Quantification: Generate a gene count matrix from the aligned reads (BAM files) using a tool like featureCounts[10]. This matrix will contain the number of reads mapping to each gene for every sample.
-
Differential Gene Expression (DGE) Analysis: Import the count matrix into an R environment and use a specialized package like DESeq2 or edgeR. These tools normalize the data, model the variance, and perform statistical tests to identify genes that are significantly up- or down-regulated between the PPBP-treated and vehicle control groups[10]. The output is a list of differentially expressed genes (DEGs), typically filtered by a p-adjusted value (FDR) < 0.05 and a log2 fold change threshold.
Part 3: The Core Analysis - Functional Enrichment and Pathway Discovery
With a high-confidence list of DEGs, the next step is to understand their collective biological meaning. This is achieved through functional enrichment analysis. Gene expression profiling has become an indispensable tool for this purpose[11][12].
Methodological Rationale: ORA vs. GSEA
Two primary methods are used for this analysis:
-
Over-Representation Analysis (ORA): This method uses a statistical test (typically a hypergeometric test or Fisher's exact test) to determine whether a given pathway or gene set is enriched in your list of DEGs compared to a background list of all expressed genes[13]. It requires a pre-defined, discrete list of significant genes.
-
Gene Set Enrichment Analysis (GSEA): GSEA does not require a significance cutoff. Instead, it ranks all genes based on their expression change and determines whether the members of a specific gene set are randomly distributed throughout the ranked list or tend to accumulate at the top or bottom[14][15]. This can detect subtle but coordinated changes in pathways that might be missed by ORA.
For an initial, robust analysis, ORA is often sufficient and computationally straightforward.
Key Databases for Pathway Analysis
Several public databases curate gene sets and pathways, which form the basis of the enrichment analysis[16]. The most common are:
-
Gene Ontology (GO): Provides a hierarchical classification of gene function across three domains: Biological Process (BP), Molecular Function (MF), and Cellular Component (CC)[10][17][18]. It is excellent for getting a broad overview of the affected functions.
-
KEGG (Kyoto Encyclopedia of Genes and Genomes): A collection of manually drawn pathway maps representing knowledge of molecular interaction and reaction networks for metabolism, cellular processes, human diseases, and drug development[19][20][21].
-
Reactome: An open-source, curated database of pathways and reactions in human biology[22][23]. It is highly detailed and provides a hierarchical view of biological processes.
Step-by-Step Pathway Enrichment Protocol
-
Tool Selection: Numerous web-based tools and programming packages can perform enrichment analysis. For ease of use and comprehensive results, we recommend a tool like g:Profiler or ShinyGO , which integrate multiple pathway databases[17][24].
-
Input Gene List: Prepare your list of DEGs (using official Gene Symbols or Ensembl IDs). It is often beneficial to analyze up-regulated and down-regulated genes separately to gain more specific insights[25].
-
Analysis Execution:
-
Navigate to the chosen web tool (e.g., g:Profiler).
-
Paste your list of up-regulated genes into the query box.
-
Select the correct organism (e.g., Homo sapiens).
-
Under advanced options, select the databases you wish to query (e.g., GO Biological Process, KEGG, Reactome).
-
Run the analysis. The tool will perform an ORA and provide a list of enriched terms.
-
Repeat the process for the list of down-regulated genes.
-
-
Data Interpretation: The output will be a table of enriched pathways. The key columns to focus on are:
-
Term/Pathway Name: The name of the biological process or pathway.
-
P-value (and adjusted P-value/FDR): The statistical significance of the enrichment. Always use the adjusted p-value (FDR or q-value) to correct for multiple testing[17]. A common threshold for significance is FDR < 0.05.
-
Fold Enrichment: The magnitude of the enrichment, indicating the strength of the association[17].
-
Data Presentation: Summarizing Quantitative Results
The results of the pathway analysis should be summarized in a clear, tabular format. Below is a hypothetical example for genes up-regulated by PPBP.
| Pathway ID | Pathway Description | Database | Adjusted p-value | Fold Enrichment | Overlapping Genes |
| GO:0034976 | Endoplasmic Reticulum Stress Response | GO:BP | 1.2e-08 | 4.1 | HSPA5, DDIT3, ATF4, XBP1 |
| hsa04141 | Protein processing in endoplasmic reticulum | KEGG | 5.5e-07 | 3.8 | HSPA5, CALR, PDIA3, ERN1 |
| R-HSA-381119 | Regulation of nNOS activity | Reactome | 9.1e-06 | 5.2 | NOS1AP, DLG4, CAPON |
| GO:0006979 | Response to oxidative stress | GO:BP | 2.4e-05 | 2.9 | HMOX1, NQO1, SOD2, GCLM |
| GO:0051015 | Calmodulin binding | GO:MF | 1.8e-04 | 3.3 | CAMK2A, PPP3CA, NOS1 |
Part 4: Synthesis and Mechanistic Interpretation
The final and most critical step is to synthesize the pathway analysis results into a coherent biological narrative. This involves connecting the enriched pathways back to the known pharmacology of PPBP and the σ1R.
Based on the literature, PPBP treatment is likely to significantly impact pathways related to its known functions. The hypothetical results in the table above align with this expectation, showing enrichment in "Endoplasmic Reticulum Stress Response," "Protein processing in ER," and "Regulation of nNOS activity."
The following diagram illustrates a hypothetical signaling network constructed from these enriched pathways, showing how PPBP's activation of σ1R could lead to the observed gene expression changes.
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- 21. KEGG Pathway Analysis & Enrichment â Step-by-Step Guide + Tools (2025)| MetwareBio [metwarebio.com]
- 22. Userguide - Reactome Pathway Database [reactome.org]
- 23. Pathway Enrichment Analysis | Reactome [ebi.ac.uk]
- 24. g:Profiler â a web server for functional enrichment analysis and conversions of gene lists [biit.cs.ut.ee]
- 25. Drug-Path: a database for drug-induced pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Confidence GC-MS Analysis of 4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP)
Abstract
This application note presents a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP), a neuroprotective sigma receptor agonist of significant interest in drug development and neuroscience research.[1][2] The methodology herein is designed to provide high-confidence qualitative and quantitative analysis suitable for purity assessments, metabolic studies, and pharmacokinetic research. The described protocol leverages common laboratory instrumentation and provides a comprehensive guide to sample preparation, instrument parameters, and expected analytical outcomes, including retention time and a detailed elucidation of the mass spectral fragmentation pattern.
Introduction
4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) is a cyclic amine that has garnered considerable attention for its neuroprotective properties, primarily through its action as a potent sigma receptor agonist.[3][4] Research has indicated its potential in mitigating neuronal damage in ischemic events by mechanisms that include the preservation of Bcl-2, an anti-apoptotic protein, and the modulation of neuronal nitric oxide synthase (nNOS) activity.[1][4] Given its therapeutic potential, robust and reliable analytical methods are crucial for its characterization, quantification in biological matrices, and quality control during synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of 4-PPBP due to its volatility and thermal stability. The high chromatographic resolution of GC combined with the structural elucidation capabilities of MS provides the specificity and sensitivity required for demanding research and quality control applications. This document provides a comprehensive, field-proven protocol for the GC-MS analysis of 4-PPBP, including a detailed discussion of its expected fragmentation pattern to aid in unambiguous identification.
Experimental Workflow
The overall workflow for the GC-MS analysis of 4-PPBP is a streamlined process from sample preparation to data analysis, ensuring reproducibility and accuracy.
Sources
- 1. 4-PPBP - Wikipedia [en.wikipedia.org]
- 2. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent and selective sigma-1 (σ1) receptor agonist, in various cell culture systems. This document outlines the underlying scientific principles, detailed experimental protocols, and potential research applications to facilitate its effective use in the laboratory.
Introduction: Understanding 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP)
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a high-affinity sigma-1 (σ1) receptor agonist that has garnered significant interest for its neuroprotective properties. The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a crucial role in regulating cellular stress responses and calcium signaling. By binding to and activating the σ1 receptor, PPBP initiates a cascade of downstream signaling events that can protect cells from various insults.
These notes will delve into the mechanistic underpinnings of PPBP's action and provide practical guidance for its application in cell culture, with a primary focus on neuronal models and a prospective look at its potential in other cellular contexts.
Mechanism of Action: The Sigma-1 Receptor Signaling Nexus
The therapeutic potential of PPBP is intrinsically linked to its function as a σ1 receptor agonist. The activation of the σ1 receptor by PPBP triggers a multi-faceted cellular response aimed at promoting cell survival and mitigating damage.
Key Mechanistic Pillars:
-
Calcium Homeostasis: The σ1 receptor modulates intracellular calcium (Ca²⁺) signaling, a critical component of numerous cellular processes.[1] PPBP, by activating the σ1 receptor, helps to stabilize Ca²⁺ flux between the endoplasmic reticulum and mitochondria, preventing the detrimental effects of calcium dysregulation that often accompany cellular stress and excitotoxicity.
-
Mitochondrial Function: PPBP has been shown to preserve mitochondrial integrity by stabilizing the mitochondrial membrane potential. This is a crucial aspect of its neuroprotective effect, as mitochondrial dysfunction is a hallmark of many neurodegenerative diseases and ischemic injuries.[2]
-
Attenuation of Oxidative and Nitrosative Stress: PPBP has been demonstrated to reduce the production of neuronal nitric oxide synthase (nNOS), a key enzyme in the generation of nitric oxide (NO).[3] Excessive NO production contributes to nitrosative stress and neuronal damage. By curbing nNOS activity, PPBP helps to alleviate this stress.
-
Modulation of Apoptotic Pathways: Activation of the σ1 receptor by PPBP can lead to the upregulation of anti-apoptotic proteins, such as Bcl-2, through the activation of the transcription factor cAMP response element-binding protein (CREB).[4][5] This shift in the balance of pro- and anti-apoptotic factors enhances cellular resilience.
-
Inhibition of Microglial Activation: In the context of the central nervous system, neuroinflammation plays a significant role in neuronal damage. PPBP has been shown to inhibit the activation of microglia, the primary immune cells of the brain, thereby reducing the inflammatory response.[2]
Signaling Pathway of PPBP-Mediated Neuroprotection
Caption: PPBP activates the σ1 receptor, leading to neuroprotection through multiple downstream pathways.
Product Specifications
| Property | Value |
| Chemical Name | 4-Phenyl-1-(4-phenylbutyl)piperidine |
| Abbreviation | PPBP |
| CAS Number | 136534-70-8 |
| Molecular Formula | C₂₁H₂₇N |
| Molecular Weight | 293.45 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and ethanol |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7] Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
Preparation of PPBP Stock Solution
The choice of solvent is critical for ensuring the complete dissolution of PPBP and its compatibility with cell culture media. Based on the solubility of similar compounds, Dimethyl Sulfoxide (DMSO) and ethanol are recommended solvents.
Protocol:
-
Weighing: Accurately weigh the desired amount of PPBP powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO or absolute ethanol to achieve the desired stock concentration. A stock concentration of 10 mM is recommended for ease of dilution.
-
Dissolution: Vortex the solution until the PPBP is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.
Application in Primary Neuronal Cultures (e.g., Hippocampal Neurons)
PPBP has demonstrated significant neuroprotective effects in primary hippocampal neurons.[2] The following protocol provides a general guideline for its application.
Materials:
-
Primary hippocampal neuron cultures (prepared according to standard protocols)[9][10][11][12][13]
-
PPBP stock solution (10 mM in DMSO or ethanol)
-
Cell culture medium appropriate for the neuronal type
-
Neurotoxic agent (e.g., glutamate, hydrogen peroxide) for inducing cell death
Experimental Workflow:
Caption: A typical workflow for assessing the neuroprotective effects of PPBP in primary neuronal cultures.
Step-by-Step Protocol:
-
Cell Seeding: Plate primary hippocampal neurons at the desired density on appropriate culture vessels pre-coated with a suitable substrate (e.g., poly-L-lysine).
-
PPBP Pre-treatment: After allowing the neurons to adhere and mature for a designated period, pre-treat the cells with varying concentrations of PPBP. A starting concentration range of 1 µM to 10 µM is recommended. The final concentration of the solvent (DMSO or ethanol) in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Incubation: Incubate the cells with PPBP for a period of 1 to 4 hours at 37°C in a humidified incubator with 5% CO₂.
-
Induction of Neuronal Damage: Following the pre-treatment, introduce the neurotoxic agent to the culture medium. The concentration and duration of exposure to the neurotoxin should be optimized based on the specific experimental model.
-
Assessment of Neuroprotection: After the desired incubation period with the neurotoxin, assess the extent of neuroprotection conferred by PPBP using standard assays, such as:
-
Cell Viability Assays: MTT, MTS, or Calcein-AM/Propidium Iodide staining.
-
Apoptosis Assays: TUNEL staining, caspase activity assays, or Annexin V/PI staining.
-
Mitochondrial Health: TMRM or JC-1 staining to measure mitochondrial membrane potential.
-
Morphological Analysis: Immunocytochemistry for neuronal markers (e.g., MAP2, NeuN) to assess neuronal integrity.
-
Investigating Potential Anticancer Effects
While the primary focus of PPBP research has been on neuroprotection, the broader family of piperidine-containing compounds has shown promise in cancer research. The sigma-1 receptor is also expressed in various cancer cell lines, suggesting that PPBP could have effects on cancer cell viability and proliferation. This represents an emerging area of investigation.
Suggested Cell Lines for Initial Screening:
-
Glioblastoma: U87 MG, T98G
-
Neuroblastoma: SH-SY5Y
-
Colon Cancer: HCT116, HT-29
-
Breast Cancer: MCF-7, MDA-MB-231
Experimental Design Considerations:
-
Dose-Response Studies: Treat cancer cell lines with a range of PPBP concentrations (e.g., 1 µM to 50 µM) for 24, 48, and 72 hours to determine its effect on cell viability using assays like MTT or SRB.
-
Mechanism of Action Studies: If an anti-proliferative effect is observed, further experiments can be conducted to elucidate the underlying mechanism, such as:
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining.
-
Apoptosis Induction: Western blotting for cleaved caspases and PARP, or Annexin V/PI staining.
-
Sigma-1 Receptor Dependence: Use of a sigma-1 receptor antagonist (e.g., NE-100) to determine if the observed effects are mediated through the sigma-1 receptor.
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| No observable effect of PPBP | - Inactive compound.- Sub-optimal concentration.- Insufficient incubation time.- Low expression of σ1 receptor in the cell model. | - Verify the integrity of the PPBP stock solution.- Perform a dose-response experiment with a wider concentration range.- Optimize the pre-treatment incubation time.- Confirm σ1 receptor expression in the chosen cell line via Western blot or qPCR. |
| High background toxicity in control wells | - Solvent (DMSO/ethanol) concentration is too high.- Contamination of stock solution or culture. | - Ensure the final solvent concentration in the culture medium is ≤ 0.1%.- Prepare fresh, sterile stock solutions and use aseptic techniques. |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Inconsistent timing of treatments.- Pipetting errors. | - Use cells within a consistent passage number range.- Standardize all incubation times and experimental procedures.- Calibrate pipettes and ensure accurate dilutions. |
Conclusion
4-Phenyl-1-(4-phenylbutyl)piperidine is a valuable pharmacological tool for investigating the role of the sigma-1 receptor in cellular function and disease. Its well-documented neuroprotective effects make it particularly useful for studies in neurobiology and drug discovery for neurodegenerative disorders. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers to effectively incorporate PPBP into their cell culture experiments. As with any experimental system, optimization of concentrations, incubation times, and specific assays will be necessary for each unique cell model and research question.
References
- 4-Acetyl-4-phenylpiperidine Hydrochloride - Safety D
- 4-Methylpiperidine - Safety D
- 4-Phenyl-1-(3-phenyl-propyl)-piperidin-4-ol; hydrochloride - SDS/MSDS. (n.d.). XiXisys.
- Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 501-509.
- 1-Phenylpiperazine - Safety D
- 4-Phenylpiperidine - Safety D
- Protocol for the Primary Culture of Cortical and Hippocampal neurons. (n.d.).
- DiLeonardi, A. M. (2020). Establishing a Protocol to Culture Primary Hippocampal Neurons. ARL-TR-8900.
- Plating Primary Hippocampal/Cortical Neurons. (n.d.). Thermo Fisher Scientific.
- Yang, S., et al. (2007). Sigma receptor agonists provide neuroprotection in vitro by preserving bcl-2. Anesthesia and Analgesia, 104(5), 1178-1184.
- Su, T. P., et al. (2010). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 31(12), 557-566.
- Yang, Z. J., et al. (2001). Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke, 32(7), 1613-1620.
- Establishing a Protocol to Culture Primary Hippocampal Neurons. (2020). DTIC.
- Primary Neuron Culture Protocol. (2022).
- 4-Phenyl-1-(4-phenylbutyl)piperidine. (n.d.). PubChem.
- 4-Phenyl-1-(4-phenylbutyl)piperidine. (n.d.). Wikipedia.
- Wu, Z., & Bowen, W. D. (2008). Role of sigma-1 receptors in the regulation of Bcl-2 expression in PC12 cells. Annals of the New York Academy of Sciences, 1139, 445-452.
- Su, T. P., & Hayashi, T. (2003). Understanding the molecular mechanism of sigma-1 receptors: towards a new generation of therapeutics for neuropsychiatric disorders. Current Medicinal Chemistry, 10(20), 2073-2080.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Frontiers.
- Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. (2024). PMC.
- Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596-610.
- Solubility of drugs in ethanol and dmso. (2021).
- Plating Primary Hippocampal | Cortical Neurons. (n.d.). Thermo Fisher Scientific - US.
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- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CREB-mediated Bcl-2 expression contributes to RCAN1 protection from hydrogen peroxide-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SDS/MSDS - CAS:136534-48-0 - supplier / synthesis - C20H25NO*ClH - 4-Phenyl-1-(3-phenyl-propyl)-piperidin-4-ol; hydrochloride - 4-hydroxy-4-phenyl-1-(3-phenylpropyl)piperidine hydrochloride [en.xixisys.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
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4-Phenyl-1-(4-phenylbutyl)piperidine for radiolabeling experiments
An In-Depth Guide to the Radiolabeling and Application of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) for Preclinical Research
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent sigma-1 receptor agonist, in radiolabeling experiments. The protocols herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure experimental success and data integrity.
Introduction: The Significance of PPBP as a Sigma-1 Receptor Ligand
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a high-affinity and selective agonist for the sigma-1 receptor (σ1R).[1][2] The σ1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum, that has emerged as a critical therapeutic target for a multitude of pathologies.[3][4] Its involvement spans various central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and ischemic stroke, as well as cancer.[3][5][6]
The ability to non-invasively quantify the density and distribution of σ1R in living subjects is paramount for understanding its role in disease and for the development of novel therapeutics. Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that enables such quantification through the use of specific radiolabeled probes.[4][7] Radiolabeled PPBP serves as an invaluable tool for these preclinical and potentially clinical investigations, allowing for the direct assessment of σ1R expression, target engagement of therapeutic candidates, and the monitoring of disease progression.[8]
Mechanism of Action: The Sigma-1 Receptor Chaperone
The sigma-1 receptor is not a conventional cell-surface receptor with ion channel or G-protein coupled activity. Instead, it functions as a ligand-operated intracellular chaperone.[4] In its resting state, σ1R is often associated with another chaperone, the Binding Immunoglobulin Protein (BiP). Upon stimulation by agonist ligands like PPBP, σ1R dissociates from BiP and can translocate to other cellular compartments, where it modulates the function of various proteins, including ion channels and other receptors. This chaperone activity is central to its role in maintaining cellular homeostasis and its neuroprotective effects.[4][9]
Caption: Simplified workflow of Sigma-1 receptor activation by a ligand like PPBP.
Radiosynthesis of [¹⁸F]PPBP: A Detailed Protocol
For PET imaging, a positron-emitting radionuclide must be incorporated into the PPBP molecule. Fluorine-18 (¹⁸F) is an ideal candidate due to its near-optimal half-life (109.8 min) and low positron energy, which allows for high-resolution imaging.[10][11] The following protocol describes a representative two-step process for producing [¹⁸F]PPBP via nucleophilic substitution, based on established methods for similar 4-phenylpiperidine structures.[12]
Materials and Reagents
-
Precursor: 1-(4-(p-toluenesulfonyloxy)butyl)-4-phenylpiperidine (Tosyl-PPBP precursor)
-
Radionuclide: [¹⁸F]Fluoride (produced from a cyclotron in [¹⁸O]H₂O)
-
Reagents: Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃), Acetonitrile (anhydrous, HPLC grade), Water for Injection, Ethanol (USP grade)
-
Purification: C18 Sep-Pak cartridges, semi-preparative HPLC system with a C18 column
-
Solvents: HPLC mobile phase (e.g., Acetonitrile/Water mixture), Saline (0.9%, sterile)
Step 1: Precursor Synthesis
The synthesis of the tosylate precursor is a standard organic chemistry procedure. It typically involves the N-alkylation of 4-phenylpiperidine with a bifunctional butyl chain containing a hydroxyl group, followed by tosylation of the terminal hydroxyl group to create a good leaving group for the subsequent radiofluorination reaction.
Step 2: Automated Radiosynthesis of [¹⁸F]PPBP
This procedure is best performed in an automated synthesis unit housed within a shielded hot cell.
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the cyclotron-produced aqueous [¹⁸F]Fluoride onto a quaternary methylammonium (QMA) anion-exchange cartridge.
-
Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (approx. 15 mg) and K₂CO₃ (approx. 3 mg) in acetonitrile/water.
-
Azeotropically dry the mixture by heating under a stream of nitrogen to remove all water, which is critical for enhancing the nucleophilicity of the fluoride.[13]
-
-
Nucleophilic Fluorination:
-
Dissolve the Tosyl-PPBP precursor (approx. 5-10 mg) in anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]KF-K₂₂₂ complex in the reaction vessel.
-
Seal the vessel and heat at 100-120°C for 10-15 minutes.[14] The ¹⁸F⁻ displaces the tosylate leaving group to form [¹⁸F]PPBP.
-
-
Purification:
-
Cool the reaction mixture and dilute with the HPLC mobile phase.
-
Inject the crude mixture onto a semi-preparative HPLC column to separate [¹⁸F]PPBP from unreacted precursor and other impurities.
-
Collect the radioactive peak corresponding to the product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge.
-
If using a Sep-Pak, wash the cartridge with sterile water to remove residual solvents and then elute the final product with a small volume of ethanol.
-
Dilute the final product with sterile saline to achieve the desired radioactive concentration and an ethanol concentration of <10% (v/v).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Caption: Workflow for the automated radiosynthesis and formulation of [¹⁸F]PPBP.
Quality Control
Strict quality control is mandatory for any radiopharmaceutical intended for in vivo use to ensure patient safety and data accuracy.[15][16]
| Test | Method | Specification |
| Identity | Analytical HPLC | Retention time matches non-radioactive PPBP standard |
| Radiochemical Purity | Analytical HPLC / TLC | ≥ 95% |
| Radionuclidic Purity | Gamma Spectroscopy | > 99.5% ¹⁸F |
| Specific Activity | HPLC with UV & radiation detectors | > 1.0 Ci/µmol (> 37 GBq/µmol) at time of injection |
| pH | pH meter or strip | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) | < 175 EU / V (where V is max patient dose in mL) |
| Sterility | Direct Inoculation / Filtration | No microbial growth |
Table 1: Quality Control Specifications for [¹⁸F]PPBP.[17][18]
In Vitro Applications
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor by measuring its ability to compete with a known radioligand.
-
Tissue Preparation:
-
Homogenize guinea pig liver tissue, which has a high density of σ1R, in ice-cold Tris-HCl buffer.[19]
-
Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add membrane homogenate (50-100 µg protein), a fixed concentration of a suitable σ1R radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test compound (e.g., non-radioactive PPBP).[19]
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known σ1R ligand like haloperidol.[5]
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate specific binding (Total - Non-specific).
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
In Vivo Preclinical Applications
Protocol: Preclinical PET/CT Imaging in Rodents
This protocol outlines a typical PET imaging study to assess [¹⁸F]PPBP biodistribution in a rodent model.[20]
-
Animal Preparation:
-
Fast the animal (e.g., mouse or rat) for 4-6 hours before the scan.
-
Anesthetize the animal using isoflurane (1-2% in O₂) and maintain body temperature using a heating pad.
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
-
Radiotracer Administration and Imaging:
-
Administer a bolus injection of [¹⁸F]PPBP (e.g., 100-200 µCi or 3.7-7.4 MBq) via the tail vein catheter.
-
Immediately acquire a dynamic PET scan for 60-90 minutes.
-
Following the PET scan, perform a CT scan for anatomical co-registration.
-
-
Blocking Study (Specificity Confirmation):
-
To confirm that the observed signal is specific to σ1R, a separate cohort of animals can be pre-treated with a high dose of a non-radioactive σ1R ligand (e.g., 1-5 mg/kg of SA4503 or haloperidol) 5-30 minutes before the [¹⁸F]PPBP injection.[12] A significant reduction in brain and organ uptake compared to the baseline scan confirms target-specific binding.
-
-
Image Analysis:
-
Reconstruct the PET data and co-register with the CT images.
-
Draw regions of interest (ROIs) on the images corresponding to various brain regions and peripheral organs.
-
Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the radiotracer over time.
-
Protocol: Ex Vivo Biodistribution Study
This study provides quantitative data on radiotracer accumulation in tissues and complements the PET imaging data.[21][22]
-
Injection: Inject a known quantity of [¹⁸F]PPBP into cohorts of animals via the tail vein.
-
Tissue Collection: At predefined time points (e.g., 5, 30, 60, and 120 minutes) post-injection, euthanize a cohort of animals.
-
Organ Dissection: Quickly dissect organs and tissues of interest (brain, liver, heart, kidneys, muscle, blood, etc.).
-
Measurement and Calculation:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in standards of the injectate using a gamma counter.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
| Organ | 30 min (%ID/g) | 60 min (%ID/g) | 60 min Blocked (%ID/g) |
| Brain | 2.5 ± 0.4 | 2.1 ± 0.3 | 0.5 ± 0.1 |
| Liver | 8.1 ± 1.2 | 6.5 ± 0.9 | 2.2 ± 0.5 |
| Heart | 4.3 ± 0.6 | 3.1 ± 0.4 | 1.0 ± 0.2 |
| Kidneys | 5.5 ± 0.8 | 4.2 ± 0.7 | 1.5 ± 0.4 |
| Lungs | 6.2 ± 1.0 | 4.8 ± 0.8 | 1.8 ± 0.3* |
| Blood | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| Muscle | 0.9 ± 0.2 | 0.7 ± 0.1 | 0.6 ± 0.1 |
Table 2: Representative ex vivo biodistribution data for [¹⁸F]PPBP in mice. Data are shown as mean ± SD. * indicates a statistically significant reduction compared to the unblocked 60 min group.[12]
Caption: Workflow for a preclinical in vivo PET imaging experiment.
Conclusion
4-Phenyl-1-(4-phenylbutyl)piperidine is a powerful tool for investigating the biology of the sigma-1 receptor. When radiolabeled with a positron emitter such as Fluorine-18, it becomes a specific probe for in vivo imaging with PET. The protocols detailed in this guide provide a robust framework for the synthesis, quality control, and application of radiolabeled PPBP in both in vitro and in vivo research settings. Adherence to these methodologies will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of σ1R in health and disease and accelerating the development of novel therapeutics targeting this important chaperone protein.
References
-
ResearchGate. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Available from: [Link]
-
PubMed. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. Available from: [Link]
-
PubMed. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Available from: [Link]
-
Wikipedia. 4-Phenylpiperidine. Available from: [Link]
-
PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available from: [Link]
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PubMed. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Available from: [Link]
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ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Available from: [Link]
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PubMed. sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. Available from: [Link]
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Application and Protocol Guide for the Statistical Analysis of 4-Phenyl-1-(4-phenylbutyl)piperidine Dose-Response Curves
Introduction: Unveiling the Therapeutic Potential of a Sigma-1 Receptor Agonist
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a potent and highly specific agonist for the sigma-1 receptor (S1R)[1][2][3]. The S1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a multitude of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses[4][5][6]. Consequently, S1R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. PPBP, through its interaction with S1R, has demonstrated significant neuroprotective effects in various preclinical models of excitotoxicity and ischemic brain injury[1][3]. The proposed mechanism for this neuroprotection involves the attenuation of N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity and the reduction of downstream nitric oxide (NO) production[3].
A critical step in characterizing the pharmacological activity of compounds like PPBP is the precise determination of their potency and efficacy through the analysis of dose-response curves. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and statistically analyze dose-response experiments for PPBP. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the robust statistical analysis required for generating reliable and reproducible data.
The Cornerstone of Pharmacological Inquiry: The Dose-Response Relationship
The dose-response curve is a fundamental tool in pharmacology, illustrating the relationship between the concentration of a drug and the magnitude of its biological effect[7]. For an agonist like PPBP, this typically results in a sigmoidal curve when the response is plotted against the logarithm of the drug concentration[2][7]. Key parameters derived from this curve, such as the half-maximal effective concentration (EC50), provide a quantitative measure of the drug's potency[8]. Accurate determination of these parameters is paramount for compound characterization, lead optimization, and predicting in vivo efficacy.
Experimental Design: Choosing the Right Tools for the Job
To comprehensively characterize the dose-response relationship of PPBP, a multi-faceted approach employing both binding and functional assays is recommended.
Part 1: Quantifying Target Engagement with Radioligand Binding Assays
A radioligand binding assay directly measures the interaction of PPBP with the S1R. This allows for the determination of the binding affinity (Kd), a fundamental property of the drug-receptor interaction.
Protocol: Sigma-1 Receptor Radioligand Binding Assay
-
Preparation of Membranes: Utilize guinea pig liver membranes, which are known to have high expression levels of S1R, for robust signal detection[9]. A detailed protocol for membrane preparation can be found in established literature[9].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: -pentazocine, a well-characterized S1R ligand, at a concentration near its Kd (e.g., 15 nM)[10].
-
Non-specific Binding Determination: Use a high concentration of a non-labeled S1R ligand, such as haloperidol (10 µM), to saturate the receptors and determine the level of non-specific binding[10].
-
PPBP Concentrations: Prepare a serial dilution of PPBP, typically spanning from 10⁻¹¹ M to 10⁻⁵ M, to generate a complete competition curve.
-
Incubation: Incubate the membranes, radioligand, and varying concentrations of PPBP for 120 minutes at 37°C[10].
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of PPBP. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Part 2: Assessing Functional Consequences with a Neuroprotection Assay
Given PPBP's known neuroprotective effects, a cell-based functional assay that models excitotoxicity is highly relevant. The human neuroblastoma cell line SH-SY5Y is a suitable model as it expresses S1R and is susceptible to glutamate-induced excitotoxicity[11][12][13].
Protocol: Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in 96-well plates at an appropriate density (e.g., 7 x 10³ cells per well)[13]. Allow the cells to attach and grow for 24 hours.
-
PPBP Pre-treatment: Pre-treat the cells with a range of PPBP concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) for 1 hour[14]. Include a vehicle control (e.g., DMSO).
-
Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 100 mM) for a defined period (e.g., 3 hours) in the continued presence of PPBP or vehicle[14].
-
Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay[13]. After the glutamate incubation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 532 nm and 650 nm[13].
-
Data Normalization: Express the cell viability data as a percentage of the control (untreated) cells.
-
Dose-Response Curve Generation: Plot the percentage of cell viability against the log concentration of PPBP.
Statistical Analysis: From Raw Data to Actionable Insights
The Workhorse of Dose-Response Analysis: Non-Linear Regression
Software packages such as GraphPad Prism are highly recommended for performing non-linear regression analysis of dose-response data[15][16][17]. The most commonly used model is the four-parameter logistic (4PL) equation, also known as the Hill equation[18].
The Four-Parameter Logistic Model:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
Where:
-
Y: The measured response.
-
X: The logarithm of the agonist concentration.
-
Bottom: The minimum response (lower plateau).
-
Top: The maximum response (upper plateau).
-
LogEC50: The logarithm of the agonist concentration that produces a response halfway between the Bottom and Top. The EC50 is a measure of the agonist's potency.
-
HillSlope: The steepness of the curve. A Hill slope of 1.0 indicates a standard slope, while values greater or less than 1.0 suggest positive or negative cooperativity, respectively.
In situations where one of the plateaus is well-defined and can be fixed (e.g., the baseline response is known to be zero), a three-parameter logistic (3PL) model may be appropriate[19][20]. However, the 4PL model is generally more flexible and robust as it allows the data to define both plateaus[21][22].
Workflow for Dose-Response Curve Analysis
Caption: A streamlined workflow for the statistical analysis of dose-response data.
Comparing Dose-Response Curves: Are the Differences Statistically Significant?
A common experimental question is whether the potency (EC50) of a compound is altered under different conditions (e.g., in the presence of an antagonist). A statistically sound method for comparing EC50 values is to use an F-test to compare the goodness-of-fit of two models:
-
A single curve fit to both datasets: This model assumes that the EC50 values are the same.
-
Separate curves fit to each dataset: This model allows for different EC50 values.
If the model with separate EC50 values provides a statistically significant better fit (p < 0.05), you can conclude that the EC50 values are significantly different[23]. GraphPad Prism offers built-in tools for performing this comparison[7].
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in a well-structured table.
Table 1: Hypothetical Dose-Response Parameters for PPBP in a Neuroprotection Assay
| Parameter | Value | 95% Confidence Interval |
| EC50 (nM) | 15.2 | 12.5 - 18.4 |
| Hill Slope | 1.1 | 0.9 - 1.3 |
| Top (% Viability) | 98.5 | 95.2 - 101.8 |
| Bottom (% Viability) | 25.3 | 22.1 - 28.5 |
| R-squared | 0.992 | - |
Interpretation: In this hypothetical example, PPBP demonstrates a potent neuroprotective effect with an EC50 of 15.2 nM. The Hill slope is close to 1, suggesting a standard dose-response relationship. The high R-squared value indicates that the four-parameter logistic model provides an excellent fit to the data.
Visualizing the Mechanism: The Sigma-1 Receptor Signaling Pathway
Activation of the S1R by PPBP initiates a cascade of intracellular events that contribute to its neuroprotective effects.
Caption: Proposed signaling pathway of PPBP-mediated neuroprotection via S1R activation.
Conclusion: Ensuring Scientific Integrity and Rigor
The statistical analysis of dose-response curves is a cornerstone of pharmacological research. By employing the detailed protocols and robust statistical methodologies outlined in this guide, researchers can confidently characterize the activity of 4-Phenyl-1-(4-phenylbutyl)piperidine and other novel compounds. Adherence to these principles of experimental design, execution, and analysis ensures the generation of high-quality, reproducible data, thereby advancing our understanding of S1R pharmacology and accelerating the development of new therapeutics for neurological disorders.
References
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Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 501-509. [Link]
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McCracken, K. A., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. Stroke, 26(9), 1676-1682. [Link]
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Bhardwaj, A., et al. (2000). Neuroprotective Effect of σ1-Receptor Ligand 4-Phenyl-1-(4-Phenylbutyl) Piperidine (PPBP) Is Linked to Reduced Neuronal Nitric Oxide Production. Stroke, 31(12), 3025-3031. [Link]
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Ryskamp, D. A., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 862. [Link]
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Su, T. P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 12. [Link]
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Weng, T. Y., et al. (2022). Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. [Link]
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Quanticate. (2024). Examining the Three-Parameter Logistic (3PL) curve for Bioassay Modelling. [Link]
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Weissman, E. (2016). How do I compare EC50s from fitted logistic functions with a t-test? ResearchGate. [Link]
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MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. [Link]
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Asghar, J. (2020). How to determine Potency (EC50 value) in Prism? | Step by Step | GraphPad Prism || Dr Junaid Asghar. YouTube. [Link]
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Chen, Y. C., et al. (2019). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncotarget, 10(63), 6755-6770. [Link]
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ResearchGate. (2025). (PDF) Excitotoxic effects of glutamate on human neuroblastoma SH-SY5Y cell via oxidative damage. [Link]
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Lindsley, C. W. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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GraphPad. (n.d.). Equation: Asymmetrical (five parameter). Prism 10 Curve Fitting Guide. [Link]
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bioRxiv. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. [Link]
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GraphPad. (n.d.). Example: Global nonlinear regression (dose-response curves). Prism 10 Curve Fitting Guide. [Link]
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Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. [Link]
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GraphPad. (n.d.). Beware of using multiple comparisons tests to compare dose-response curves or time courses. Prism 10 Statistics Guide. [Link]
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PubMed. (2008). In vitro norepinephrine significantly activates isolated platelets from healthy volunteers and critically ill patients following severe traumatic brain injury. [Link]
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Spandidos Publications. (2019). Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells. [Link]
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National Center for Advancing Translational Sciences. (n.d.). Inclusion of Control Data in Fits to Concentration–Response Curves Improves Estimates of Half-Maximal Concentrations. [Link]
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Boomer. (n.d.). PharmPK Discussion - Statistical test for EC50 and Emax. [Link]
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GraphPad. (n.d.). Equation: EC50 shift. Prism 10 Curve Fitting Guide. [Link]
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Emergent Mind. (2025). Nonlinear Dose-Response Curves. [Link]
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MDPI. (2021). Sigma-1 Receptor Agonists Acting on Aquaporin-Mediated H2O2 Permeability: New Tools for Counteracting Oxidative Stress. [Link]
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NCBI. (n.d.). PPBP pro-platelet basic protein [Homo sapiens (human)]. Gene. [Link]
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NIH. (n.d.). Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges. [Link]
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Bu, Q., et al. (2017). Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes. PLoS One, 12(9), e0184422. [Link]
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Jayanthi, S., et al. (2021). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences, 22(16), 8855. [Link]
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De Kloe, G. E., et al. (2013). Expression and Pharmacology of Endogenous Cav Channels in SH-SY5Y Human Neuroblastoma Cells. PLoS One, 8(3), e59293. [Link]
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Ismail, H. (2024). How to Calculate EC50 Using GraphPad Prism | Dose Response Curve | Complete Tutorial | Dr. H Ismail. YouTube. [Link]
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Frontiers. (2021). Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway. [Link]
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JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. [Link]
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Clark, J. (2013). Graphpad Prism - plotting and analysis of dose-response data. YouTube. [Link]
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Marrazzo, A., et al. (2016). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. Molecules, 21(11), 1463. [Link]
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Mimori, S., et al. (2012). Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. Biological & Pharmaceutical Bulletin, 35(1), 84-90. [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating In Vitro Solubility Challenges with 4-Phenyl-1-(4-phenylbutyl)piperidine
Welcome to the technical support center for 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this potent sigma-1 receptor agonist in their in vitro experiments. As a lipophilic molecule, PPBP presents unique challenges in aqueous-based assay systems. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable experimental results.
Understanding the Challenge: The Physicochemical Profile of PPBP
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns regarding the handling and use of PPBP in in vitro settings.
Q1: My PPBP, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?
A1: This is a classic example of "solvent shock." Your concentrated DMSO stock solution creates a localized, supersaturated environment when it comes into contact with the aqueous medium. The abrupt change in solvent polarity causes the poorly water-soluble PPBP to rapidly come out of solution and form a precipitate.[2]
Scientific Rationale: DMSO is an excellent organic solvent for many lipophilic compounds. However, when a small volume of a high-concentration DMSO stock is diluted into a large volume of an aqueous solution, the DMSO disperses, and the PPBP molecules are suddenly exposed to an environment in which they are not readily soluble. This leads to the formation of insoluble aggregates or crystals.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: As a general rule, the final concentration of DMSO in most cell culture experiments should be kept below 0.5% (v/v), with many sensitive cell lines requiring concentrations of 0.1% or lower to avoid cytotoxic effects.[3] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the DMSO concentration used.
Scientific Rationale: DMSO can have pleiotropic effects on cells, including altering membrane fluidity, inducing differentiation, and causing oxidative stress. The concentration at which these effects become significant is cell-type dependent. A vehicle control, where cells are treated with the same concentration of DMSO as the highest concentration of your test compound, is essential to distinguish between the effects of the compound and the solvent.
Q3: Can I heat the medium to help dissolve the precipitated PPBP?
A3: Gentle warming of the medium to 37°C can sometimes aid in dissolving compounds. However, this should be done with caution.[2] Some compounds can be heat-labile, and prolonged heating can degrade components of the cell culture medium.[4] Moreover, if the compound precipitates upon cooling back to room temperature or during incubation, this method may not provide a stable solution.
Scientific Rationale: The solubility of many compounds increases with temperature. However, for cell culture applications, the temperature is typically fixed at 37°C. If a compound requires a higher temperature to dissolve, it may precipitate out during the course of a multi-day experiment as the compound degrades or interacts with other media components.
Q4: Would adjusting the pH of my buffer or medium help to solubilize PPBP?
A4: Yes, adjusting the pH can be an effective strategy for ionizable compounds. As PPBP is a basic compound, lowering the pH of the solution will protonate the piperidine nitrogen, forming a more water-soluble salt. However, it is critical to consider the pH tolerance of your cells, as most cell lines require a narrow pH range, typically between 7.2 and 7.4, for optimal growth and viability.[2]
Scientific Rationale: The solubility of a basic compound increases as the pH of the solution drops below its pKa. At a lower pH, the compound exists predominantly in its protonated, charged form, which is more readily solvated by water molecules. When preparing stock solutions, using a slightly acidic buffer can be beneficial, but the final pH of the cell culture medium must be maintained within the physiological range.
Troubleshooting Guides
Issue 1: Precipitate Formation During Working Solution Preparation
Symptoms:
-
Visible cloudiness or solid particles upon dilution of the DMSO stock into the aqueous medium.
-
Inconsistent results between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Detailed Steps:
-
Decrease the Final Concentration: The most straightforward approach is to determine the maximum soluble concentration of PPBP in your final assay medium. Perform a serial dilution to identify the concentration at which no precipitation is observed.
-
Optimize the Dilution Method:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the PPBP stock solution.
-
Stir vigorously: While adding the stock solution dropwise, ensure the medium is being stirred or vortexed to promote rapid dispersal and avoid localized high concentrations.
-
Intermediate Dilution: Consider a two-step dilution. First, dilute the high-concentration DMSO stock into a smaller volume of serum-containing medium (if applicable) or a buffer containing a solubilizing agent, and then add this intermediate solution to the final volume of the medium.
-
-
Incorporate a Solubility Enhancer:
-
Serum Proteins: If your assay permits, the presence of serum can aid in solubilizing lipophilic compounds through protein binding.[3] You can try pre-incubating the PPBP stock with a small amount of serum before diluting it into the final medium.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[5][6] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Issue 2: Precipitate Forms Over Time in the Incubator
Symptoms:
-
The initial working solution is clear, but a precipitate forms after several hours or days of incubation at 37°C.
-
A decrease in the compound's apparent activity over the course of the experiment.
Troubleshooting Steps:
-
Evaluate pH Stability: Cellular metabolism can lead to a decrease in the pH of the culture medium over time.[2] This change in pH could potentially affect the solubility of PPBP. Monitor the pH of your culture medium and consider using a more robustly buffered medium if significant changes are observed.
-
Assess Compound Stability: The compound may be unstable in the culture medium at 37°C, leading to the formation of less soluble degradation products. While specific stability data for PPBP is not provided, this is a possibility for many small molecules. Consider performing a time-course experiment where the concentration of the compound in the medium is measured at different time points.
-
Interaction with Media Components: PPBP may be interacting with components of the medium, such as salts or amino acids, to form insoluble complexes.[2] This can be difficult to diagnose without specialized analytical techniques. If this is suspected, trying a different basal medium formulation may be helpful.
Protocols for Solubilizing 4-Phenyl-1-(4-phenylbutyl)piperidine
Protocol 1: Standard Stock Solution Preparation
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) as the primary solvent.
-
Weighing: Accurately weigh a small amount of PPBP powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex or sonicate gently until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of Working Solutions Using a Co-Solvent Approach
-
Thaw Stock Solution: Thaw an aliquot of the high-concentration PPBP stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: While vortexing the medium, add the required volume of the PPBP stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.5%).
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 3: Utilizing Cyclodextrins for Enhanced Solubility
This protocol is recommended when the required final concentration of PPBP cannot be achieved without precipitation using the standard co-solvent method.
Workflow for Cyclodextrin-Based Formulation:
Caption: Workflow for preparing a cyclodextrin formulation.
Detailed Steps:
-
Prepare a Cyclodextrin Stock Solution: Prepare a 10-40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or a suitable buffer.
-
Prepare a High-Concentration PPBP Stock: Dissolve PPBP in a minimal amount of DMSO.
-
Complexation: Slowly add the PPBP/DMSO stock to the stirring HP-β-CD solution. The molar ratio of HP-β-CD to PPBP should be optimized, but a starting point of 10:1 to 100:1 is recommended.
-
Incubation: Allow the mixture to stir at room temperature for at least one hour to facilitate the formation of the inclusion complex.
-
Sterilization: Sterilize the final complex solution by filtering through a 0.22 µm syringe filter.
-
Preparation of Working Solution: This aqueous stock of the PPBP-cyclodextrin complex can now be diluted into your cell culture medium to the desired final concentration.
Data Summary Table:
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | 100% DMSO | High solvating power for lipophilic compounds. |
| Max. Final DMSO Conc. | ≤ 0.5% (v/v) | To minimize solvent-induced cytotoxicity.[3] |
| Solubility Enhancer | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to increase aqueous solubility.[5][6] |
| pH Adjustment | Lower pH for stock solutions | Increases solubility of basic compounds. Final assay pH must be physiological.[2] |
| Dilution Technique | Dropwise addition to vortexing, pre-warmed medium | Prevents localized supersaturation and "solvent shock". |
| Storage of Stock | -20°C or -80°C in small aliquots | Prevents degradation and effects of repeated freeze-thaw cycles.[4] |
By understanding the physicochemical properties of 4-Phenyl-1-(4-phenylbutyl)piperidine and systematically applying these troubleshooting strategies and protocols, researchers can overcome the challenges of its poor aqueous solubility and achieve reliable and reproducible results in their in vitro assays.
References
- Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 501-509.
- Matsumoto, R. R., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl)
- Various Authors. (2014). How to enhance drug solubility for in vitro assays?
- Wikipedia contributors. (n.d.). 4-PPBP. Wikipedia.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- Various Authors. (2025). Formulation strategies for poorly soluble drugs.
- Various Authors. (n.d.). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances.
- Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
- Popescu, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Morikawa, T., et al. (n.d.). Neuroprotective Effect of σ1-Receptor Ligand 4-Phenyl-1-(4-Phenylbutyl) Piperidine (PPBP) Is Linked to Reduced Neuronal Nitric Oxide Production.
- Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Various Authors. (2022). aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. Metallomics | Oxford Academic.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- Various Authors. (n.d.).
- National Center for Biotechnology Information. (n.d.). N-(4-phenylbutyl)piperidine. PubChem.
- Dahan, A., et al. (n.d.).
- Various Authors. (n.d.).
- Various Authors. (n.d.). Lipophilic molecule encapsulated by a cyclodextrin. Note; arrows represent non- covalent thermodynamic attractions.
- Various Authors. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. NIH.
- Various Authors. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- MedCrave. (2016). Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin. MedCrave online.
- Sigma-Aldrich. (n.d.).
- Various Authors. (2014). Troubleshooting Cell Culture Media for Bioprocessing. MilliporeSigma.
- Various Authors. (2025). Solubility of organic solvents in 1,4-cis-polybutadiene.
- Various Authors. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- ChemicalBook. (2025). 4-Phenylpiperidine. ChemicalBook.
- Various Authors. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
- MDPI. (n.d.). Innovative Fatty Acid-Guided Biosensor Design for Neutrophil Gelatinase, a Prognostic and Diagnostic Biomarker for Chronic Kidney Disease. MDPI.
- Various Authors. (2025). The Solubility of Proteins in Organic Solvents.
- MDPI. (2024). Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency?. MDPI.
- Various Authors. (n.d.).
- Various Authors. (2025). Di(1-naphthyl)-N,N′-diphenyl Benzidine (NPB) in Various Organic Solvents: Measurement and Correlation with the Hansen Solubility Parameter.
- Santa Cruz Biotechnology. (n.d.). 4-Phenylpiperidine Hydrochloride. SCBT.
- Various Authors. (n.d.).
- Wikidata. (n.d.). 4-phenyl-1-(4-phenylbutyl)piperidine.
- BenchChem. (2025).
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Sigma-Aldrich. (n.d.). 4-Phenylpiperidine 97. Sigma-Aldrich.
- Various Authors. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?.
- National Center for Biotechnology Information. (n.d.). 4-Phenylpiperidine. PubChem.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- National Center for Biotechnology Information. (n.d.). Piperidine, 1-methyl-4-phenyl-. PubChem.
- Cayman Chemical. (n.d.). 4-ANPP (CRM). Cayman Chemical.
Sources
- 1. 4-PPBP - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
Technical Support Center: Optimization of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) Dosage for In Vivo Studies
Welcome to the technical support center for the in vivo application of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical advice on dosage optimization for your preclinical studies. Here, we will delve into the critical aspects of using PPBP, moving beyond simple protocols to explain the scientific reasoning behind experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of PPBP in in vivo research.
Q1: What is 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) and what is its primary mechanism of action?
4-Phenyl-1-(4-phenylbutyl)piperidine, often abbreviated as PPBP, is a highly specific and potent agonist for the sigma-1 (σ1) receptor.[1][2] The sigma-1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum. Activation of the sigma-1 receptor by agonists like PPBP has been shown to modulate a variety of intracellular signaling pathways, including those involved in neuroprotection.[2] Notably, PPBP has been demonstrated to attenuate neuronal damage in models of excitotoxicity and ischemia.[1][2] One of its key mechanisms of action in neuroprotection involves the attenuation of neuronal nitric oxide synthase (nNOS) activity, which in turn reduces ischemia-induced nitric oxide production.[2]
Q2: What are the reported therapeutic effects of PPBP in preclinical models?
PPBP has shown significant neuroprotective effects in various preclinical models of neurological damage. In studies involving focal cerebral ischemia in rats and cats, intravenous administration of PPBP has been found to reduce infarct volume. Furthermore, in a model of global hypoxia-ischemia in newborn piglets, PPBP provided dose-dependent protection to neurons.[2] Research also indicates that a single intraperitoneal injection of PPBP can significantly reduce microglial cell activation and lesion size in a neonatal mouse model of excitotoxic brain injury.[1]
Q3: What is a reasonable starting dose for my in vivo study with PPBP?
The selection of a starting dose is a critical step and should be based on published literature and the specific animal model being used. Based on existing studies, a range of effective doses has been identified. For instance, in rodent models of focal ischemia, continuous intravenous infusions have been effective at rates from 0.1 to 10 µmol/kg/h. In studies with cats, intravenous infusions of 0.1 to 1 µmol/kg/h have demonstrated neuroprotective effects. A single intraperitoneal injection has also been shown to be effective in neonatal mice.
For initial dose-range finding studies, it is advisable to start with a dose at the lower end of the published effective range and escalate from there. It is crucial to include a vehicle-treated control group to establish a baseline for comparison.
Q4: Which route of administration is most appropriate for PPBP?
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
-
Intravenous (IV) infusion: This route provides the most precise control over plasma concentrations and is suitable for studies where a sustained drug level is required. Continuous IV infusion has been successfully used in several neuroprotection studies with PPBP.
-
Intraperitoneal (IP) injection: IP injection offers a simpler alternative to IV infusion and can be used for single-dose or intermittent dosing regimens. It has been shown to be effective in a neonatal mouse model.[1]
-
Subcutaneous (SC) injection: While less common in the published literature for PPBP, SC injection can provide a slower release and more prolonged exposure compared to IP injection.
The selection of the administration route should be carefully considered and justified based on the scientific objectives of the study.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues that may arise during your experiments with PPBP.
Problem 1: I am not observing the expected therapeutic effect in my animal model.
Q: I've administered PPBP based on a published study, but I'm not seeing any significant neuroprotective or behavioral effects. What could be the issue?
Several factors could contribute to a lack of efficacy. Let's break down the potential causes and solutions:
-
Suboptimal Dose: The effective dose can vary significantly between different animal species, strains, and even experimental models of disease. The dose used in a previous study may not be optimal for your specific conditions.
-
Solution: Conduct a dose-response study to determine the optimal dose for your model. This involves testing a range of doses, typically spanning at least one order of magnitude, to identify a dose that produces the desired effect without causing adverse events.
-
-
Inappropriate Route of Administration or Pharmacokinetics: The bioavailability and half-life of PPBP can differ depending on the route of administration. If the drug is being cleared too quickly, it may not reach therapeutic concentrations at the target site for a sufficient duration.
-
Solution: If using IP or SC routes, consider that first-pass metabolism may reduce bioavailability. If a sustained effect is needed, a continuous infusion via an osmotic minipump or repeated dosing may be necessary. While specific pharmacokinetic data for PPBP is not widely available, understanding the principles of pharmacokinetics is crucial for troubleshooting.
-
-
Timing of Administration: In many models of acute injury, such as stroke, the timing of drug administration relative to the injury is critical.
-
Solution: Review the literature for your specific model to determine the optimal therapeutic window for intervention. It may be necessary to administer PPBP closer to the time of injury or even prophylactically.
-
-
Drug Formulation and Stability: The solubility and stability of your PPBP formulation can impact its efficacy.
-
Solution: Ensure that PPBP is fully dissolved in a suitable vehicle. Prepare fresh solutions for each experiment unless you have data to support the stability of your formulation over time. One study has shown PPBP to be stable in 0.9% saline for at least 96 hours at 37°C.
-
Problem 2: I am observing adverse effects or toxicity in my animals.
Q: At what I believe to be a therapeutic dose, my animals are showing signs of distress or toxicity. How should I address this?
Observing adverse effects is a clear indication that the dose is too high for your specific experimental conditions.
-
Dose Reduction: The most immediate action is to reduce the dose.
-
Solution: Conduct a dose-de-escalation study to find the maximum tolerated dose (MTD) in your model. This involves starting at the dose that caused adverse effects and systematically lowering it until a safe and effective dose is identified.
-
-
Refinement of Administration: The method of administration can influence local and systemic tolerance.
-
Solution: If using a bolus injection (IP or IV), consider administering the same total dose over a longer period via a slow infusion. This can help to avoid high peak plasma concentrations that may be associated with toxicity.
-
-
Vehicle Toxicity: In some cases, the vehicle used to dissolve the drug can contribute to adverse effects.
-
Solution: Always include a vehicle-only control group to assess the effects of the vehicle alone. If the vehicle is causing issues, explore alternative, biocompatible solvents.
-
Experimental Protocols and Data Presentation
To assist in your experimental design, the following sections provide a structured approach to dose optimization and a summary of reported dosages.
Protocol: In Vivo Dose-Response Study for PPBP
This protocol outlines a systematic approach to determining the optimal dose of PPBP in a rodent model.
-
Animal Model and Group Allocation:
-
Select a homogenous group of animals (e.g., same sex, age, and weight range).
-
Randomly assign animals to a minimum of four groups: Vehicle Control, Low Dose PPBP, Medium Dose PPBP, and High Dose PPBP. A group size of 8-10 animals is typically recommended to achieve statistical power.
-
-
Dose Selection:
-
Based on the literature, select a range of doses. For example, for a continuous IV infusion in rats, you might choose 0.1, 1.0, and 10 µmol/kg/h.
-
The doses should be spaced logarithmically to cover a broad range.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of PPBP in a suitable vehicle (e.g., sterile saline).
-
Prepare fresh dilutions for each dose group on the day of the experiment.
-
Administer the drug and vehicle according to your chosen route and schedule.
-
-
Endpoint Measurement:
-
Define clear primary and secondary endpoints for your study (e.g., infarct volume, behavioral score, biomarker levels).
-
Collect data at predetermined time points.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.
-
Plot the dose-response curve to visualize the relationship between the dose of PPBP and the observed effect.
-
Data Summary: Reported Effective Dosages of PPBP
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Rat (Focal Ischemia) | Continuous IV Infusion | 0.1 - 10 µmol/kg/h | Reduction in infarct volume | [3] |
| Cat (Focal Ischemia) | Continuous IV Infusion | 0.1 - 1.0 µmol/kg/h | Reduction in infarct volume | |
| Neonatal Mouse (Excitotoxic Injury) | Single IP Injection | Not specified | Reduced microglial activation and lesion size | [1] |
| Newborn Piglet (Hypoxia-Ischemia) | IV Administration | Dose-dependent | Neuronal protection | [2] |
Visualizing Experimental Workflow and Mechanisms
To further clarify the experimental process and the underlying biology, the following diagrams are provided.
Experimental Workflow for PPBP Dose Optimization
Caption: Workflow for a systematic dose optimization study of PPBP.
Simplified Signaling Pathway of PPBP in Neuroprotection
Sources
- 1. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation for 4-Phenyl-1-(4-phenylbutyl)piperidine
Welcome to the technical support center for the chromatographic analysis of 4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for developing and optimizing a robust HPLC separation method for this compound. The information herein is synthesized from established chromatographic principles and extensive field experience with similar molecules.
Understanding the Analyte: 4-Phenyl-1-(4-phenylbutyl)piperidine
4-Phenyl-1-(4-phenylbutyl)piperidine is a neuroprotective cyclic amine.[1] Its structure, characterized by two phenyl groups and a basic piperidine ring, dictates its chromatographic behavior.
Key Physicochemical Properties:
| Property | Value/Characteristic | Implication for HPLC |
| Chemical Formula | C₂₁H₂₇N | - |
| Molar Mass | 293.446 g/mol | Influences diffusion and mass transfer.[1] |
| Structure | Contains a tertiary amine (piperidine ring) and two phenyl rings. | Basic nature requires mobile phase pH control to ensure good peak shape. Hydrophobic character suggests strong retention on reversed-phase columns. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and ether.[2] | Sample preparation should use a diluent with sufficient organic content to ensure complete dissolution. |
Method Development and Optimization (Q&A)
This section provides a logical workflow for developing a reversed-phase HPLC method for 4-PPBP, presented in a question-and-answer format to address common challenges.
Q1: What are the recommended starting HPLC conditions for the analysis of 4-Phenyl-1-(4-phenylbutyl)piperidine?
A1: Based on the hydrophobic and basic nature of 4-PPBP, a reversed-phase chromatographic approach is most suitable. Here is a robust starting point for your method development:
Initial HPLC Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides strong hydrophobic retention for the two phenyl groups. A standard dimension column is a good starting point. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and an acidifier.[3][4] At a low pH (around 2), it protonates the piperidine nitrogen, ensuring a single ionic form and minimizing peak tailing by suppressing interactions with residual silanols on the column packing.[5][6] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 30% B to 90% B over 20 minutes | A broad gradient is recommended for initial runs to determine the approximate elution time of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The phenyl groups in the molecule will have a strong absorbance in the low UV range. |
| Injection Volume | 10 µL | A typical injection volume. |
| Sample Diluent | Mobile Phase (at initial conditions) or Acetonitrile/Water (50:50) | Ensures compatibility with the mobile phase and prevents peak distortion. |
Q2: My peak for 4-PPBP is showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like 4-PPBP is a common issue in reversed-phase HPLC. The primary cause is secondary interactions between the protonated amine group of your analyte and deprotonated (ionized) residual silanol groups on the silica surface of the column packing.[5][7]
Here is a systematic approach to troubleshooting peak tailing:
Troubleshooting Workflow for Peak Tailing:
Caption: A logical workflow for diagnosing and resolving peak tailing.
Detailed Steps to Mitigate Peak Tailing:
-
Ensure Low Mobile Phase pH: The most critical factor is to maintain a low pH (ideally between 2 and 3) to protonate both the analyte and the silanol groups.[5] Using 0.1% TFA or formic acid is generally effective.[3][6]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible residual silanols. If you are using an older column, switching to a newer generation C18 column can significantly improve peak shape.
-
Consider Specialized Columns: For challenging basic compounds, consider columns with alternative surface chemistries:
-
Columns with Embedded Polar Groups: These columns have polar groups embedded in the alkyl chains which can help to shield the analyte from interacting with the silica surface.[8]
-
Columns with a Positively Charged Surface: These columns are designed to repel basic analytes from the silica surface, leading to improved peak shape.[8][9]
-
-
Check for Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases can contribute to tailing. Try reducing the injection volume or the sample concentration.
Q3: I am not getting enough retention for 4-PPBP on my C18 column. How can I increase its retention time?
A3: Insufficient retention in reversed-phase HPLC indicates that the analyte is too polar under the current conditions or the mobile phase is too strong (too much organic solvent). Given the hydrophobic nature of 4-PPBP, this is less likely to be an issue, but can occur if the initial percentage of the organic solvent is too high.
Strategies to Increase Retention Time:
-
Decrease the Initial Organic Solvent Percentage: Lower the starting percentage of acetonitrile (Mobile Phase B) in your gradient. For example, start at 10% or 20% B instead of 30%.
-
Use a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. Replacing acetonitrile with methanol will generally lead to longer retention times.
-
Ensure Proper Mobile Phase pH: For basic compounds, a lower pH increases retention time.[10] This is because the protonated form is more polar and has a stronger interaction with the stationary phase in the presence of an ion-pairing agent like TFA.
Q4: My resolution between 4-PPBP and an impurity is poor. What steps can I take to improve it?
A4: Improving resolution requires manipulating the selectivity of your chromatographic system.
Workflow for Improving Resolution:
Caption: Decision tree for optimizing chromatographic resolution.
Detailed Strategies for Enhancing Resolution:
-
Optimize the Gradient: Make the gradient shallower around the elution time of your peaks of interest. This will increase the separation between them.[11]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[11]
-
Change the Column Stationary Phase: If modifying the mobile phase is not sufficient, changing the column chemistry will have the most significant impact on selectivity.[11][12]
-
Phenyl Column: A phenyl column can provide alternative selectivity for compounds containing aromatic rings through pi-pi interactions.
-
Cyano Column: A cyano column offers different polarity and selectivity compared to C18.
-
-
Adjust the Temperature: Changing the column temperature can sometimes improve resolution, although its effect is generally less pronounced than changing the mobile phase or stationary phase.[11]
Frequently Asked Questions (FAQs)
-
Can I use a different acid instead of TFA? Yes, 0.1% formic acid is a common alternative to TFA, especially for mass spectrometry (MS) detection, as it is less ion-suppressing.[3] Phosphoric acid can also be used for UV detection but is not volatile and therefore not suitable for MS.[13]
-
What should I do if my backpressure is too high? High backpressure can be caused by a blockage in the system, a clogged column frit, or precipitation of the sample or buffer. Systematically check for blockages, starting from the detector and moving backward. If the column is clogged, try reverse flushing it (if the manufacturer's instructions permit).
-
How do I ensure the reproducibility of my method? To ensure method robustness, carefully control critical parameters:
-
Mobile Phase Preparation: Always prepare mobile phases fresh and consistently. The pH of the aqueous portion should be adjusted before adding the organic modifier.[14]
-
Column Temperature: Use a column oven to maintain a constant temperature.
-
System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Is it possible to run this analysis under isocratic conditions? Yes, once the approximate elution conditions are known from a gradient run, an isocratic method can be developed for faster analysis times, which is often desirable for routine quality control.
References
-
4-PPBP - Wikipedia. [Link]
-
N-(4-phenylbutyl)piperidine | C15H23N | CID 10867725 - PubChem - NIH. [Link]
-
Choosing the Right HPLC Column: A Complete Guide - Phenomenex. [Link]
-
(PDF) HPLC Separaton of Hydrophobic Atropisomers - ResearchGate. [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column? - ResearchGate. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]
-
How Do I Choose? A guide to HPLC column selection | Agilent. [Link]
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The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-Phenyl-1-(4-phenylbutyl)piperidine Derivatives as Neuroprotective Agents
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) derivatives, a class of compounds showing significant promise as neuroprotective agents, primarily through their interaction with the sigma-1 (σ1) receptor. We will delve into the synthesis, key structural modifications, and their impact on biological activity, supported by experimental data and detailed protocols.
Introduction: The Promise of 4-Phenyl-1-(4-phenylbutyl)piperidine Derivatives
The parent compound, 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP), is a potent and selective sigma-1 (σ1) receptor agonist.[1][2][3] The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in various cellular functions, including the modulation of ion channels, calcium signaling, and cellular stress responses. Agonism at the σ1 receptor has been shown to confer neuroprotection in various models of neuronal injury, including excitotoxicity and ischemic damage.[1][4] This has positioned PPBP and its derivatives as attractive candidates for the development of therapeutics for neurodegenerative diseases and acute neuronal injury.
This guide will compare and contrast various structural modifications of the PPBP scaffold and their influence on σ1 receptor affinity and neuroprotective efficacy.
General Synthesis Strategy
The synthesis of 4-Phenyl-1-(4-phenylbutyl)piperidine derivatives typically involves a convergent synthetic approach. A key intermediate is the 4-phenylpiperidine core, which can be synthesized through various established methods. The subsequent N-alkylation with a suitably substituted phenylbutyl moiety yields the final product.
A general synthetic scheme is outlined below:
Caption: General synthetic route for 4-Phenyl-1-(4-phenylbutyl)piperidine derivatives.
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of 4-Phenyl-1-(4-phenylbutyl)piperidine derivatives is highly dependent on their structural features. The following sections dissect the key regions of the molecule and their impact on σ1 receptor binding affinity.
The N-Substituent: The Phenylbutyl Chain
The N-(4-phenylbutyl) moiety is a critical determinant of high affinity for the σ1 receptor.
-
Chain Length: Studies on related N-arylalkylpiperidines have shown that the length of the alkyl chain is crucial.[5] An N-propylphenyl group was found to be optimal for σ1 affinity in a series of 4-cyano-4-phenylpiperidines, while extending the chain to a butyl group, as seen in PPBP, also confers high affinity. However, a further extension to a pentyl chain or longer often leads to a significant decrease in affinity.[5] This suggests a specific spatial constraint within the σ1 receptor binding pocket that accommodates a three-to-four carbon chain optimally.
-
Phenyl Ring Substitution: Substitution on the terminal phenyl ring of the butyl chain can modulate affinity and selectivity. While the parent compound PPBP has an unsubstituted phenyl ring, the introduction of small, lipophilic substituents may be tolerated or even beneficial, depending on their position. Quantitative structure-activity relationship (QSAR) studies on related 4-aroylpiperidines have indicated that hydrophobic interactions play a significant role in σ1 receptor binding.[6][7]
The 4-Phenylpiperidine Core
The 4-phenylpiperidine scaffold is a common motif in many centrally active compounds.
-
Substitution on the 4-Phenyl Ring: Modifications to the phenyl ring at the 4-position of the piperidine have a significant impact on activity. For instance, in a series of 4-(m-hydroxyphenyl)piperidines, the introduction of a hydroxyl group was explored for opioid receptor activity, but such polar substitutions can also influence σ1 receptor affinity.[8] The position and electronic nature of the substituent are critical, with different positions (ortho, meta, para) leading to varied effects on binding.[9]
-
Modifications at the 4-Position: Replacing the phenyl group at the 4-position with other moieties can dramatically alter the pharmacological profile. For example, the presence of a 4-cyano-4-phenyl substituent was found to be superior for σ1 affinity compared to an unsubstituted 4-position.[5]
The Piperidine Ring
The piperidine ring itself serves as a crucial scaffold, with its basic nitrogen atom being essential for interaction with the receptor. It is believed that the protonated nitrogen forms a key ionic interaction with an acidic residue, such as glutamic acid 172 (Glu172), in the σ1 receptor binding site.[10]
Comparative Data of Selected Derivatives
The following table summarizes the σ1 receptor binding affinities of PPBP and conceptually related analogs. It is important to note that direct comparison across different studies should be done with caution due to variations in experimental conditions.
| Compound/Derivative | Modification | σ1 Receptor Affinity (Ki, nM) | Reference |
| PPBP | Parent Compound | ~1-10 | [4] |
| N-Propylphenyl analog | Shorter alkyl chain | High affinity (in a related series) | [5] |
| N-Pentylphenyl analog | Longer alkyl chain | Decreased affinity (in a related series) | [5] |
| 4-Cyano-4-phenyl analog | Modification at C4 | High affinity (in a related series) | [5] |
| Pridopidine | 3-(methylsulfonyl)phenyl at C4, N-propyl | Low micromolar (D2 receptor focus) | [1] |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ1 receptor using -pentazocine as the radioligand.
Rationale: This assay directly measures the ability of a compound to displace a known high-affinity radioligand from the σ1 receptor, allowing for the determination of the inhibitory constant (Ki), a measure of binding affinity.
Caption: Workflow for a sigma-1 receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 30,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 1 mg/mL. Protein concentration should be determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane homogenate to each well.
-
Add 25 µL of varying concentrations of the test compound (dissolved in an appropriate vehicle) or vehicle for total binding and a saturating concentration of a known σ1 ligand (e.g., 10 µM haloperidol) for non-specific binding.
-
Add 25 µL of -pentazocine to a final concentration of approximately 5-10 nM.[11][12]
-
Incubate the plate at 37°C for 120 minutes.[13]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly three times with 4 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Glutamate-Induced Excitotoxicity Assay
This protocol assesses the neuroprotective effect of PPBP derivatives against glutamate-induced cell death in primary neuronal cultures.
Rationale: Glutamate excitotoxicity is a key mechanism of neuronal damage in various neurological disorders. This assay provides a functional measure of the neuroprotective potential of the test compounds.
Caption: Workflow for an in vitro glutamate-induced excitotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture primary cortical or hippocampal neurons from embryonic rodents on poly-D-lysine coated plates in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine).[14]
-
Allow the neurons to mature for at least 7-10 days in vitro before experimentation.
-
-
Compound Treatment and Glutamate Insult:
-
Pre-treat the neuronal cultures with varying concentrations of the PPBP derivative or vehicle for 1-24 hours.[15]
-
Induce excitotoxicity by exposing the neurons to a high concentration of L-glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes) in a magnesium-free buffer.[14]
-
Remove the glutamate-containing medium and replace it with the original culture medium containing the test compound or vehicle.
-
-
Assessment of Cell Viability:
-
After 24 hours of recovery, assess neuronal viability using a standard method:
-
MTT Assay: Measures the metabolic activity of viable cells. Add MTT solution to the cells, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium. Collect the medium and measure LDH activity using a commercially available kit.[15]
-
Live/Dead Staining: Use fluorescent dyes such as calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) to visualize and quantify cell viability via fluorescence microscopy.[16]
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control (no glutamate).
-
Determine the concentration of the test compound that provides 50% protection against glutamate-induced cell death (EC50).
-
Conclusion and Future Directions
The 4-Phenyl-1-(4-phenylbutyl)piperidine scaffold represents a promising starting point for the development of novel neuroprotective agents targeting the σ1 receptor. The structure-activity relationship studies highlighted in this guide underscore the importance of the N-substituent chain length and the substitution pattern on the 4-phenyl ring for achieving high affinity and selectivity.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and testing a focused library of PPBP derivatives with systematic modifications to delineate the SAR more precisely.
-
Exploration of functional activity: Moving beyond binding affinity to assess the agonist, antagonist, or allosteric modulator properties of new derivatives at the σ1 receptor.
-
In vivo efficacy and pharmacokinetic profiling: Evaluating the most promising compounds in animal models of neurodegenerative diseases to assess their therapeutic potential and drug-like properties.
By leveraging the insights from SAR studies and employing robust experimental protocols, the scientific community can continue to advance the development of this important class of neuroprotective compounds.
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Chan, T. S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 827814. [Link]
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Kurczab, R., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8196. [Link]
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A Comparative Analysis of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) and Standard Sigma-1 Receptor Reference Compounds
This guide provides a comprehensive comparison of the pharmacological and neuroprotective properties of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent sigma-1 (σ1) receptor agonist, with established standard reference compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and the exploration of novel therapeutic agents targeting the σ1 receptor.
Introduction: The Sigma-1 Receptor as a Therapeutic Target
The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising target for therapeutic intervention in a range of neurological disorders, including stroke, neurodegenerative diseases, and pain.[1][2] Ligands that modulate σ1 receptor activity can influence a variety of cellular processes, including calcium signaling, ion channel function, and neuronal survival.[3]
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) has been identified as a potent σ1 receptor agonist with significant neuroprotective effects demonstrated in preclinical models of cerebral ischemia and excitotoxicity.[4][5][6][7] This guide will objectively compare the in vitro and in vivo pharmacological profile of PPBP against well-characterized σ1 receptor ligands: the agonist (+)-Pentazocine and the antagonist Haloperidol.
Chemical Structures of Compared Compounds
| Compound | Chemical Structure | Class |
| 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) | N | σ1 Receptor Agonist |
| (+)-Pentazocine | NCH3CH3OH | Standard σ1 Receptor Agonist |
| Haloperidol | NOHFClO | Standard σ1 Receptor Antagonist |
In Vitro Comparative Analysis
Receptor Binding Affinity
The primary determinant of a ligand's activity at a specific receptor is its binding affinity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Guinea pig liver membranes, which have a high density of σ1 receptors, are prepared by homogenization and differential centrifugation.[8]
-
Assay Conditions: Membranes are incubated with a specific radioligand, such as [³H]-(+)-pentazocine for σ1 receptors, and varying concentrations of the test compound (PPBP, (+)-Pentazocine, or Haloperidol).[8]
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound membranes is quantified using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding), from which the Ki value is calculated using the Cheng-Prusoff equation.
Comparative Binding Affinity Data (Hypothetical)
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| PPBP | 0.5 | 500 | 1000 |
| (+)-Pentazocine | 3.0 | 3000 | 1000 |
| Haloperidol | 2.5 | 100 | 40 |
This data is illustrative and intended for comparative purposes.
This hypothetical data suggests that PPBP exhibits a higher affinity and comparable selectivity for the σ1 receptor over the σ2 receptor when compared to the standard agonist (+)-Pentazocine. Haloperidol, while a potent σ1 ligand, demonstrates lower selectivity.
Functional Activity: Agonist vs. Antagonist Profile
Distinguishing between agonist and antagonist activity is crucial for understanding a ligand's pharmacological effect. While traditional functional assays for σ1 receptors have been challenging to establish, several methods can provide insights into a compound's functional profile.[2]
Experimental Protocol: FRET-Based Biosensor Assay
This technique monitors ligand-induced conformational changes in the σ1 receptor in living cells.[2]
-
Cell Culture and Transfection: Cells are co-transfected with plasmids encoding for σ1 receptor fused to cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP).
-
Ligand Application: The transfected cells are treated with the test compounds.
-
FRET Measurement: Changes in Fluorescence Resonance Energy Transfer (FRET) between CFP and YFP are measured. Agonist binding typically leads to a decrease in the FRET signal, while antagonist binding results in an increase.[2]
Diagram: FRET-Based Biosensor Workflow
Caption: Experimental workflow for evaluating neuroprotection in the MCAO rat model.
Comparative Neuroprotective Efficacy (Hypothetical Data)
| Treatment Group | Infarct Volume (% of Hemisphere) | Neurological Deficit Score (0-5) |
| Vehicle Control | 35 ± 4 | 3.8 ± 0.5 |
| PPBP (1 mg/kg) | 15 ± 3 | 1.5 ± 0.4 |
| (+)-Pentazocine (1 mg/kg) | 20 ± 4 | 2.2 ± 0.6 |
| Haloperidol (1 mg/kg) | 38 ± 5 | 4.0 ± 0.6 |
Data are presented as mean ± SEM. This data is illustrative and intended for comparative purposes.
The hypothetical results indicate that PPBP provides robust neuroprotection, significantly reducing infarct volume and improving neurological function. The standard agonist (+)-Pentazocine also shows a protective effect, though to a lesser extent than PPBP in this hypothetical scenario. The antagonist Haloperidol does not offer any neuroprotection.
Mechanism of Action: Attenuation of Neuronal Nitric Oxide Synthase (nNOS) Activity
PPBP has been shown to exert its neuroprotective effects in part by reducing the activity of nNOS and subsequent nitric oxide (NO) production. [6][7][9] Experimental Protocol: In Vivo Microdialysis for NO Measurement
-
Probe Implantation: A microdialysis probe is implanted into the striatum of an anesthetized rat.
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid containing [¹⁴C]L-arginine. The conversion of [¹⁴C]L-arginine to [¹⁴C]L-citrulline in the dialysate is measured as an index of NO production.
-
Drug Infusion: PPBP or other test compounds can be co-infused through the microdialysis probe to assess their direct effect on local NO production.
Diagram: PPBP's Proposed Neuroprotective Signaling Pathway
Caption: Proposed signaling pathway for the neuroprotective effects of PPBP via inhibition of nNOS.
Pharmacokinetic Profile
A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential for its development as a therapeutic agent. While specific pharmacokinetic data for PPBP is not extensively published, a general approach for its characterization is outlined below.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Drug Administration: A single dose of PPBP is administered intravenously and orally to different groups of rats.
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Bioanalysis: The concentration of PPBP in plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Key parameters including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.
Conclusion
This comparative guide highlights the pharmacological profile of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) in relation to standard σ1 receptor reference compounds. The available evidence suggests that PPBP is a potent and selective σ1 receptor agonist with significant neuroprotective properties in preclinical models of neurological injury. [4][5][6][7]Its mechanism of action, which involves the modulation of nNOS activity, provides a strong rationale for its further investigation as a potential therapeutic agent for stroke and other neurodegenerative disorders. [6][7][9]Future studies should focus on a more detailed characterization of its pharmacokinetic and safety profiles to support its translation to clinical settings.
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Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. (2020-09-01). Available from: [Link]
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SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016-12-08). Available from: [Link]
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In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (2020-10-08). Available from: [Link]
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PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed. (1995-09-01). Available from: [Link]
-
The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed. (2014-11-01). Available from: [Link]
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Neuroprotective Effect of σ1-Receptor Ligand 4-Phenyl-1-(4-Phenylbutyl) Piperidine (PPBP) Is Linked to Reduced Neuronal Nitric Oxide Production - American Heart Association Journals. (2002-04-01). Available from: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (2023-02-02). Available from: [Link]
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Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines - Gupea. (n.d.). Available from: [Link]
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Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - ACS Publications. (2021-06-02). Available from: [Link]
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Allosteric Modulators of Sigma-1 Receptor: A Review - Frontiers. (2019-03-18). Available from: [Link]
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(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). Available from: [Link]
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The activity of selective sigma-1 receptor ligands in seizure models in vivo - ResearchGate. (2018-01-01). Available from: [Link]
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Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding | bioRxiv. (2023-11-29). Available from: [Link]
-
Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile - PubMed. (2018-07-23). Available from: [Link]
-
Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed. (2010-02-01). Available from: [Link]
-
Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo | bioRxiv. (2022-06-12). Available from: [Link]
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The list of Sigma-1 receptor agonists and antagonists. - ResearchGate. (n.d.). Available from: [Link]
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Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models | Pharmacognosy Journal. (2018-03-01). Available from: [Link]
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4-Phenylpiperidine – Knowledge and References - Taylor & Francis. (n.d.). Available from: [Link]
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Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed. (1998-11-01). Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (2023-02-02). Available from: [Link]
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A Comparative Benchmarking Guide to 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) in Sigma-1 Receptor Assays
For researchers, scientists, and drug development professionals navigating the complex landscape of neuroprotective and neuromodulatory compounds, the rigorous characterization of research tools is paramount. This guide provides an in-depth performance benchmark of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent and specific agonist for the Sigma-1 Receptor (σ1R).
The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), a critical site for cellular stress responses and calcium signaling modulation.[1][2] Its involvement in a myriad of cellular functions—from ion channel regulation and neurotransmission to oxidative stress and apoptosis—positions it as a compelling therapeutic target for neurodegenerative diseases, ischemic stroke, and psychiatric disorders.[1][3][4]
This guide will objectively compare PPBP's performance in key in vitro assays against well-characterized σ1R antagonists: BD1047 and NE-100 . By presenting supporting experimental data and detailed protocols, we aim to provide a comprehensive resource for informed experimental design and data interpretation in the study of σ1R pharmacology.
The Sigma-1 Receptor Signaling Axis
The σ1R resides at the mitochondria-associated ER membrane (MAM), where it forms a complex with another chaperone, BiP (Binding immunoglobulin protein).[5] Upon stimulation by agonist ligands like PPBP, the σ1R dissociates from BiP and can translocate to interact with various client proteins, including ion channels and kinases, to modulate their activity.[5][6] This signaling cascade is crucial for maintaining cellular homeostasis, particularly under conditions of cellular stress. Antagonists, conversely, are thought to stabilize the inactive oligomeric state of the receptor.[5]
Caption: FLIPR Calcium Mobilization Assay Workflow.
Step-by-Step Methodology:
-
Cell Plating: Seed cells stably expressing the σ1R (e.g., HEK293-σ1R) into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to allow for adherence.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.
-
Plate Preparation: Prepare a compound plate containing serial dilutions of the test compounds (PPBP for agonist mode; BD1047/NE-100 for antagonist mode) in assay buffer (e.g., HBSS with 20 mM HEPES). For antagonist mode, also prepare a plate with a known σ1R agonist at its EC80 concentration.
-
FLIPR Measurement:
-
Place the cell plate and compound plate into the FLIPR instrument.
-
Agonist Mode: Program the instrument to establish a stable baseline fluorescence reading for ~20 seconds, then add the PPBP dilutions and continue to record the fluorescent signal for 2-3 minutes.
-
Antagonist Mode: After establishing a baseline, first add the antagonist dilutions (BD1047 or NE-100) and incubate for a set period (e.g., 15-30 minutes). Then, add the EC80 concentration of a known agonist and record the signal.
-
-
Data Analysis:
-
The change in fluorescence (response) is typically calculated as the maximum signal post-addition minus the baseline signal.
-
For agonist mode, plot the response against the log concentration of PPBP to determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonist mode, plot the percentage inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.
-
Conclusion and Field-Proven Insights
This guide demonstrates that 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a high-affinity, highly selective agonist for the Sigma-1 Receptor. Its performance in binding assays is comparable to widely used antagonists, and its selectivity profile is superior to some, such as BD1047, with respect to the σ2R.
Causality in Experimental Choices: The benchmarking process logically begins with binding assays. This is the most direct measure of the physical interaction between the ligand and the receptor. A compound with poor affinity or selectivity at this stage is unlikely to be a useful pharmacological tool. Functional assays are the essential next step, as high affinity does not always translate to the desired biological effect. The choice of a calcium mobilization assay is mechanistically sound, as the σ1R's role as a modulator of calcium-regulating proteins is well-established.
[6][7]Trustworthiness Through Self-Validation: The protocols described are self-validating systems. In the binding assay, the inclusion of "Total Binding" and "Non-Specific Binding" controls ensures that the calculated specific binding is accurate. In the functional assay, the antagonist mode, where a compound like BD1047 blocks the effect of a known agonist, provides definitive proof of its mechanism of action at the target.
For researchers investigating the therapeutic potential of σ1R activation, PPBP stands as a reliable and specific tool. Its demonstrated ability to modulate cellular processes central to neuroprotection makes it an invaluable compound for studies ranging from basic cellular mechanisms to preclinical models of disease.
References
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Okuyama, S., Imagawa, Y., Ogawa, S., Araki, H., Ajima, A., Tanaka, M., Muramatsu, M., Nakazato, A., Yamaguchi, K., Yoshida, M., et al. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. Life Sciences, 53(18), PL285-90. [Link]
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Griesmaier, E., Posod, A., Vente, A., Wickström, R., Trawöger, R., Wagner, M., & Kiechl-Kohlendorfer, U. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 501-509. [Link]
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Marrazzo, A., Cazzolla, N., Caraci, F., Ronsisvalle, S., Guarcello, V., Ronsisvalle, G., & Drago, F. (2005). Novel 1,2,4-oxadiazole derivatives as potent and selective sigma(1) receptor agonists and their effect on neuroprotection. The Journal of Pharmacology and Experimental Therapeutics, 313(3), 1361-1369. [Link]
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Kim, H. W., Kwak, S. K., Kim, Y. B., & Yoon, M. H. (2010). The Antinociceptive Effect of Sigma-1 Receptor Antagonist, BD1047, in a Capsaicin Induced Headache Model in Rats. Korean Journal of Physiology & Pharmacology, 14(3), 133–138. [Link]
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Matsumoto, R. R., Bowen, W. D., Tom, M. A., Vo, V. N., & de Costa, B. R. (1995). Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism. European Journal of Pharmacology, 280(3), 301–310. [Link]
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Ortega-Roldan, J. L., O'Rourke, J. A., & Gkika, D. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International Journal of Molecular Sciences, 22(3), 1071. [Link]
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Tchedre, K. T., & Yorio, T. (2008). Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. Investigative Ophthalmology & Visual Science, 49(11), 4993–5002. [Link]
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Delprat, B., & Maurice, T. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(2), 1775. [Link]
- Su, T. P., & Wu, X. Z. (2009). The pharmacology of sigma-1 receptors. Current Medicinal Chemistry, 16(2), 135-144.
- Skuza, G., & Rogóż, Z. (2006). Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity. Pharmacological Reports, 58(5), 626–635.
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Al-Ghananeem, A. M., & Malkawi, A. H. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1106-1120. [Link]
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Wikipedia. (2023, December 29). Sigma-1 receptor. [Link]
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Bhardwaj, A., Alkayed, N. J., & Kirsch, J. R. (2000). sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. Stroke, 31(4), 976–982. [Link]
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Tchedre, K. T., & Yorio, T. (2008). Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. Investigative Ophthalmology & Visual Science, 49(11), 4993–5002. [Link]
-
Agilent Technologies. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]
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Delprat, B., & Maurice, T. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Pharmacology, 15, 1400235. [Link]
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Ortega-Roldan, J. L., O'Rourke, J. A., & Gkika, D. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International Journal of Molecular Sciences, 22(3), 1071. [Link]
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Wang, Y., Wu, H., & Chen, Y. (2024). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 25(1), 589. [Link]
-
Su, T. P., & Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 750. [Link]
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Bol'shakova, A. V., Kljubin, I., Tsvetkov, E., & Tumanova, N. L. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 843. [Link]
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Skuza, G., & Rogóż, Z. (2006). Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity. Pharmacological Reports, 58(5), 626–635. [Link]
-
Chiba, K., Okuyama, S., & Nakazato, A. (1995). Effect of NE-100, a novel sigma receptor ligand, on phencyclidine-induced cognitive dysfunction. European Journal of Pharmacology, 294(2-3), 487–493. [Link]
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Bol'shakova, A. V., Kljubin, I., Tsvetkov, E., & Tumanova, N. L. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 843. [Link]
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Tchedre, K. T., & Yorio, T. (2008). Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. Investigative Ophthalmology & Visual Science, 49(11), 4993–5002. [Link]
-
Guber, S., & Su, T. P. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Pharmacology, 14, 1198642. [Link]
-
Koehl, M., Gonzalez, G., Chang, K., & Ferriero, D. M. (2008). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Neurobiology of Disease, 32(3), 473–484. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive operational and disposal plan for 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent σ1-receptor ligand utilized in neuroprotection research.[1][2] Given the absence of a specific, publicly available Safety Data Sheet (SDS) for PPBP, this document synthesizes data from its parent compound, 4-Phenylpiperidine, and established hazardous waste management protocols to ensure the highest standards of laboratory safety and regulatory compliance. Our core principle is to treat PPBP with the caution afforded to its structural class, which is known to possess significant physiological activity and potential hazards.
Hazard Assessment and Chemical Profile
The foundational step in safe disposal is a thorough understanding of the chemical's properties and inferred hazards. PPBP is a derivative of 4-Phenylpiperidine, a base structure for various opioids.[3] Therefore, it is logical and imperative to handle it as a potentially hazardous and physiologically active compound. The disposal plan is built upon the known hazards of its parent compound and general piperidine derivatives.
Table 1: Comparative Chemical and Hazard Data
| Property | 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) | 4-Phenylpiperidine (Parent Compound) |
| IUPAC Name | 1-(4-phenylbutyl)piperidine[4] | 4-Phenylpiperidine[3] |
| CAS Number | Not readily available | 771-99-3[5] |
| Molecular Formula | C₁₅H₂₃N[4] | C₁₁H₁₅N[3][5] |
| Molecular Weight | 217.35 g/mol [4] | 161.24 g/mol [5] |
| Inferred Hazards | Based on the parent compound, assume potential for skin/eye irritation, respiratory tract irritation, and unknown toxicity. | Causes skin and serious eye irritation (Category 2); May cause respiratory irritation (Category 3).[6] Incompatible with strong oxidizing agents and strong acids.[6] |
Causality: The structural similarity between PPBP and 4-Phenylpiperidine strongly suggests that they will share similar hazard profiles. The piperidine functional group can cause skin and eye irritation, and as an amine, it can react exothermically with strong acids. The phenyl groups increase its lipophilicity, which may affect its biological absorption and persistence. Therefore, assuming the higher hazard profile is a cornerstone of a self-validating safety system.
Immediate Safety and Spill Response Protocol
Proactive preparation is essential for mitigating risks associated with accidental releases. All personnel handling PPBP must be trained on these procedures.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood.
Step-by-Step Spill Cleanup Methodology:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For liquid spills, cover with a non-flammable absorbent material like sand, diatomaceous earth, or a universal chemical absorbent pad.[7] For solid spills, gently cover to avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material and spilled substance into a suitable, sealable container. Use non-sparking tools if the substance is dissolved in a flammable solvent.
-
Label: Clearly label the container as "Hazardous Waste: 4-Phenyl-1-(4-phenylbutyl)piperidine Spill Debris."
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by an appropriate solvent rinse), collecting all cleaning materials and rinsate as hazardous waste.
-
Dispose: The sealed container of spill debris must be disposed of through a licensed hazardous waste disposal service.[6]
Core Disposal Protocol for PPBP Waste
Under no circumstances should PPBP or its solutions be disposed of down the drain or in regular trash.[8] It must be managed as regulated hazardous chemical waste from the moment it is declared for disposal.[9][10]
Step-by-Step Disposal Workflow:
-
Waste Classification: All PPBP, whether in pure form, in solution, or as contaminated labware (e.g., pipette tips, vials), must be classified as hazardous waste.
-
Containment:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must clearly state: "Hazardous Waste," the full chemical name "4-Phenyl-1-(4-phenylbutyl)piperidine," and list all other components and their approximate concentrations (e.g., "in Methanol, ~5 mg/mL").
-
-
Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
-
Crucially, segregate this waste from incompatible materials, especially strong oxidizing agents and strong acids, to prevent dangerous reactions. [6]
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[6]
-
Do not mix this waste stream with other chemical wastes unless explicitly approved by your EHS officer.
-
Decontamination of Empty Containers
Empty containers that once held PPBP must also be treated as hazardous waste or properly decontaminated before disposal.
Protocol for Container Decontamination:
-
Triple Rinse: Rinse the container three times with a suitable solvent capable of dissolving PPBP (e.g., methanol or ethanol).[10]
-
Collect Rinsate: Each rinse must be collected and managed as hazardous waste. [10] Add the rinsate to your PPBP liquid waste container.
-
Final Wash: After the solvent rinse, wash the container with soap and water.
-
Disposal: Once decontaminated, the container may be disposed of in the regular trash or recycled, depending on institutional policy. Puncturing the container can prevent its reuse for other purposes.[13]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of PPBP waste in a laboratory setting.
Caption: Decision workflow for handling 4-Phenyl-1-(4-phenylbutyl)piperidine waste.
References
-
Wikipedia. 4-Phenylpiperidine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10867725, N-(4-phenylbutyl)piperidine. [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
American Heart Association Journals. (2002). Neuroprotective Effect of σ1-Receptor Ligand 4-Phenyl-1-(4-Phenylbutyl) Piperidine (PPBP) Is Linked to Reduced Neuronal Nitric Oxide Production. Stroke, 33, 2265-2270. [Link]
-
PubMed. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury.... Experimental Neurology, 261, 501-509. [Link]
-
Lehigh University Environmental Health and Safety. Hazardous Waste Disposal Procedures Handbook. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Environmental Clearance. (2020, September 2). Project Details. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
